molecular formula C11H10O4 B2688382 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid CAS No. 734546-74-8

3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid

Cat. No.: B2688382
CAS No.: 734546-74-8
M. Wt: 206.197
InChI Key: JBBVMFGRVHQEBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10O4 and its molecular weight is 206.197. The purity is usually 95%.
The exact mass of the compound 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(methoxymethyl)-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-6-8-7-4-2-3-5-9(7)15-10(8)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBVMFGRVHQEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(OC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Substituted 1-Benzofuran-2-Carboxylic Acids: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1-benzofuran-2-carboxylic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in numerous biologically active natural and synthetic compounds.[1][2] This bicyclic heterocyclic system, consisting of a fused benzene and furan ring, offers a versatile framework for derivatization, enabling the fine-tuning of pharmacological properties.[3] This guide provides an in-depth exploration of substituted 1-benzofuran-2-carboxylic acids, targeting researchers and drug development professionals. We will delve into robust synthetic methodologies, analyze the extensive spectrum of biological activities, and discuss the structure-activity relationships that govern their therapeutic potential.

The Strategic Importance of the Benzofuran Core

The benzofuran nucleus is a recurring motif in a wide array of natural products and pharmaceutical agents, prized for its unique structural and electronic properties.[2][4] Its rigid, planar structure provides a defined orientation for substituent groups to interact with biological targets, while the oxygen heteroatom introduces a site for hydrogen bonding. Notable drugs containing the benzofuran moiety include the antiarrhythmic agent amiodarone and the antifungal drug griseofulvin.[4] The carboxylic acid functional group at the C-2 position is particularly significant; it serves as a critical anchoring point for interactions with biological receptors and provides a reactive handle for further chemical modification and the synthesis of esters, amides, and other derivatives.[3][5] This combination of a privileged scaffold and a versatile functional group makes substituted 1-benzofuran-2-carboxylic acids a highly attractive target for drug discovery programs.

Synthetic Strategies: From Classical to Catalytic

The construction of the 1-benzofuran-2-carboxylic acid core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

Cyclization of Phenolic Precursors

A prevalent and reliable strategy involves the reaction of a substituted salicylaldehyde or a 2-hydroxyarylketone with an α-haloester, typically ethyl bromoacetate, followed by intramolecular cyclization and hydrolysis.

The reaction is generally initiated by O-alkylation of the phenolic hydroxyl group with the α-haloester in the presence of a base like potassium carbonate (K₂CO₃). The resulting intermediate can then undergo an intramolecular condensation reaction to form the benzofuran ring. The final step is the hydrolysis of the ester to yield the target carboxylic acid.[6][7] The reactivity of the starting carbonyl compound is influenced by the electronic properties of its substituents; electron-withdrawing groups tend to increase the reactivity and afford better yields.[7]

Synthesis_From_Salicylaldehyde Salicylaldehyde Substituted Salicylaldehyde Intermediate Phenoxyacetate Intermediate Salicylaldehyde->Intermediate O-Alkylation Bromoacetate Ethyl Bromoacetate (BrCH₂COOEt) Bromoacetate->Intermediate Ester Ethyl 1-Benzofuran- 2-carboxylate Intermediate->Ester Intramolecular Cyclization Acid 1-Benzofuran-2- carboxylic Acid Ester->Acid Hydrolysis Base K₂CO₃ Base->Intermediate Hydrolysis NaOH / H₃O⁺ Hydrolysis->Acid

Caption: General workflow for synthesis from salicylaldehydes.

A one-pot condensation-cyclization starting from 2-hydroxybenzophenones offers an efficient alternative, significantly modifying previously reported procedures to achieve high yields.[7]

Modern Catalytic Approaches

Contemporary organic synthesis has introduced powerful catalytic methods for constructing the benzofuran scaffold, often providing access to derivatives that are difficult to obtain via classical routes.

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing benzofuran derivatives.[8] One approach involves the palladium-catalyzed addition of arylboronic acids to 2-(2-hydroxyphenyl)acetonitriles, which sequentially add and then cyclize to afford 2-arylbenzofurans.[9]

  • Copper-Catalyzed Reactions: Copper catalysis is effective for intramolecular C-O coupling. A notable synthesis of 2-carboxybenzofurans starts from 2-gem-dibromovinylphenols, which undergo a Cu-catalyzed intramolecular coupling, followed by carbonylation to install the carboxylic acid group, avoiding the need for palladium or CO gas.[9]

Catalytic_Synthesis cluster_pd Palladium-Catalyzed Route cluster_cu Copper-Catalyzed Route PD_Start 2-(2-Hydroxyphenyl)acetonitrile + Arylboronic Acid PD_Product 2-Arylbenzofuran PD_Start->PD_Product PD_Cat Pd Catalyst PD_Cat->PD_Product Addition/ Annulation CU_Start 2-gem-Dibromovinylphenol CU_Intermediate Cyclized Intermediate CU_Start->CU_Intermediate CU_Product Benzofuran-2-carboxylic Acid CU_Intermediate->CU_Product CU_Cat Cu Catalyst CU_Cat->CU_Intermediate C-O Coupling Carbonyl Mo(CO)₆ Carbonyl->CU_Product Carbonylation

Caption: Overview of modern catalytic synthesis strategies.

Broad-Spectrum Biological Activity and Therapeutic Targets

Substituted 1-benzofuran-2-carboxylic acids and their derivatives exhibit a remarkable diversity of pharmacological activities, positioning them as valuable scaffolds for drug development.[1][4]

Anticancer Activity

This class of compounds has demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast, colon, renal, and prostate cancers.[10][11] The mechanisms underlying their anticancer activity are varied and target key oncogenic pathways.

  • NF-κB Inhibition: Certain benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit the transcriptional activity of NF-κB, a crucial regulator of inflammation and cell survival.[10]

  • Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in cell cycle progression and apoptosis.[5]

  • Carbonic Anhydrase Inhibition: Derivatives featuring benzoic or hippuric acid moieties linked to the benzofuran core act as effective and selective inhibitors of human carbonic anhydrase (hCA) IX, an isoform highly expressed in tumors and linked to pH regulation and cancer progression.[12][13]

Compound TypeTarget/MechanismCancer Cell LinesRepresentative ActivityReference
N-(4'-hydroxy)phenylamideNF-κB InhibitionACHN (renal), HCT15 (colon), MM231 (breast)GI₅₀ = 2.74 µM (average)[11]
Substituted benzofuran-2-carboxylic acidsPim-1 Kinase InhibitionN/A (Enzyme Assay)Potent inhibition[5]
Ureido-linked benzoic acid derivativesCarbonic Anhydrase IX InhibitionMDA-MB-231 (breast)IC₅₀ = 2.52 µM (Compound 9e)[12]
Antimicrobial and Antifungal Activity

Derivatives of this scaffold have also shown promise as antimicrobial agents. Studies on benzofuran-2-carboxylate 1,2,3-triazoles revealed moderate to good inhibition against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Aspergillus niger.[6] Structure-activity relationship studies indicate that substituents like methoxy, methyl, and fluoro groups can enhance antimicrobial efficacy.[6]

Antiviral Properties

The benzofuran nucleus is present in compounds with documented antiviral activity, particularly against the Human Immunodeficiency Virus (HIV).[4] Certain ethyl 3-bromomethyl-6-methoxy-1-benzofuran-2-carboxylate derivatives have displayed the ability to inhibit HIV-1 and HIV-2 replication in cell cultures at non-toxic concentrations.[14]

Key Experimental Protocol: Synthesis of Ethyl Benzofuran-2-carboxylate

This protocol details a common and reliable method for synthesizing the ethyl ester precursor to 1-benzofuran-2-carboxylic acid, based on the reaction of salicylaldehyde with ethyl bromoacetate.[6]

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Ethyl bromoacetate (1.2 mmol)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 mmol)

  • Acetonitrile (100 mL)

  • Ethyl Acetate (200 mL)

  • 5% Dilute HCl

  • Brine Solution

  • Anhydrous Sodium Sulphate

Procedure:

  • To a solution of the salicylaldehyde (1.0 mmol) in acetonitrile (100 mL), add anhydrous potassium carbonate (3.0 mmol).

  • Slowly add ethyl bromoacetate (1.2 mmol) to the reaction mixture at ambient temperature with stirring.

  • Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in ethyl acetate (200 mL).

  • Wash the organic solution sequentially with 5% dilute HCl (50 mL), water (50 mL), and brine solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulphate.

  • Filter the solution and concentrate it under reduced pressure to obtain the crude ethyl benzofuran-2-carboxylate.

  • Purify the product as necessary, typically via column chromatography or recrystallization.

  • The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with an ethanolic potassium hydroxide solution, followed by acidification.[15]

Conclusion and Future Outlook

Substituted 1-benzofuran-2-carboxylic acids represent a profoundly versatile and pharmacologically significant class of compounds. Their synthesis is well-established through both classical and modern catalytic methods, allowing for the generation of diverse chemical libraries. The broad spectrum of biological activities, particularly in oncology, infectious diseases, and inflammation, underscores their potential as templates for novel drug discovery.[1][3]

Future research should focus on leveraging structure-based drug design to create derivatives with enhanced potency and selectivity for specific biological targets like kinases and transcription factors. The exploration of novel substitutions on the benzofuran ring system and the development of innovative bioisosteres for the carboxylic acid group could unlock new therapeutic applications and lead to the development of next-generation clinical candidates.

References

  • M Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR. Available at: [Link]

  • (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. INDIAN J. CHEM., SEC B. Available at: [Link]

  • (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. EC Pharmaceutical Science. Available at: [Link]

  • (2011). The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. PubMed. Available at: [Link]

  • (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES. Available at: [Link]

  • (2015). Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. PubMed. Available at: [Link]

  • (2007). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Heterocycles. Available at: [Link]

  • (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • (2007). Synthesis, characterization, and biological activities of new benzofuran derivatives. Heterocycles. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR. Available at: [Link]

  • Benzofuran – Knowledge and References. Taylor & Francis. Available at: [Link]

  • (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. American Chemical Society. Available at: [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. London Business Publishing. Available at: [Link]

  • (2020). Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journals. Available at: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Research Article: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Scribd. Available at: [Link]

Sources

discovery and history of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid , detailing its chemical lineage, synthetic pathways, and biological utility.

CAS Registry Number: 734546-74-8 Chemical Formula: C₁₁H₁₀O₄ Molecular Weight: 206.20 g/mol

Executive Summary

3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid is a specialized heterocyclic building block belonging to the benzofuran-2-carboxylic acid class. While the benzofuran core dates back to the 19th century, this specific derivative represents a modern optimization in medicinal chemistry, designed to balance lipophilicity and solubility through the C3-methoxymethyl pharmacophore. It serves as a critical intermediate in the synthesis of Lymphoid Tyrosine Phosphatase (LYP) inhibitors , anti-arrhythmic agents, and antitubercular compounds.

Historical Evolution & Discovery Context

The history of this compound is best understood not as a singular discovery event, but as part of the stepwise evolution of the benzofuran scaffold in pharmaceutical sciences.

The Perkin Era (1870)

The benzofuran ring system was first synthesized by W.H. Perkin in 1870. Early work focused on simple derivatives like coumarilic acid (benzofuran-2-carboxylic acid). For nearly a century, the C3 position remained largely underutilized due to synthetic challenges in selective functionalization.

The Amiodarone Breakthrough (1960s)

The discovery of Amiodarone and Benziodarone revolutionized the field. These anti-arrhythmic and anti-anginal drugs demonstrated that heavy substitution on the benzofuran core (specifically at C2 and C3) was essential for biological potency. This triggered a wave of research into 2,3-disubstituted benzofurans.

Modern Era: The "Methoxymethyl" Optimization

In the post-2000s, medicinal chemists began exploring the 3-alkoxymethyl substitution pattern. Unlike the bulky butyl chains of Amiodarone, a 3-methoxymethyl group offers a smaller steric footprint while introducing an ether oxygen capable of hydrogen bond acceptance. This modification is frequently employed in Structure-Activity Relationship (SAR) studies to modulate the LogP (lipophilicity) of drug candidates targeting enzymes like PTP1B (diabetes) and LYP (autoimmunity).

Chemical Synthesis: Validated Protocols

The synthesis of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid requires a robust strategy to install the ether side chain without decarboxylating the sensitive C2 acid.

Retrosynthetic Analysis

The most reliable industrial route involves the radical functionalization of a 3-methyl precursor. Direct electrophilic substitution at C3 is difficult when the electron-withdrawing carboxylic acid is present at C2.

Diagram 1: Synthetic Pathway (Graphviz)

SynthesisPath Start Ethyl 3-methylbenzofuran- 2-carboxylate Step1 Radical Bromination (NBS, Benzoyl Peroxide) Start->Step1 Inter1 Ethyl 3-(bromomethyl) benzofuran-2-carboxylate Step1->Inter1 CCl4, Reflux Step2 Nucleophilic Substitution (MeOH, NaOMe) Inter1->Step2 Inter2 Ethyl 3-(methoxymethyl) benzofuran-2-carboxylate Step2->Inter2 SN2 Step3 Saponification (LiOH, THF/H2O) Inter2->Step3 Final 3-(methoxymethyl)-1-benzofuran- 2-carboxylic acid Step3->Final Acid Workup

Caption: Stepwise synthesis from the 3-methyl precursor via Wohl-Ziegler bromination and Williamson ether synthesis.

Detailed Experimental Protocol

Note: This protocol is a composite of standard methodologies for 3-alkoxymethyl benzofurans.

Step 1: Wohl-Ziegler Bromination
  • Reagents: Ethyl 3-methylbenzofuran-2-carboxylate (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide (cat.), CCl₄ or Benzotrifluoride (solvent).

  • Procedure: Dissolve the starting ester in the solvent. Add NBS and catalyst. Reflux under inert atmosphere (N₂) for 4–6 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Cool to 0°C, filter off the succinimide byproduct. Concentrate the filtrate to yield the crude bromomethyl intermediate .

    • Critical Control Point: Do not purify via silica gel chromatography if the intermediate is unstable; proceed immediately to Step 2.

Step 2: Methanolysis (Ether Formation)
  • Reagents: Crude bromomethyl intermediate, Anhydrous Methanol (excess), Sodium Methoxide (1.1 eq).

  • Procedure: Dissolve the intermediate in anhydrous methanol. Add NaOMe dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours.

  • Mechanism: This proceeds via an SN2 mechanism , where the methoxide ion displaces the bromide leaving group.

Step 3: Hydrolysis
  • Reagents: Lithium Hydroxide (LiOH, 3.0 eq), THF/Water (3:1).

  • Procedure: Dissolve the ester from Step 2 in THF/Water. Add LiOH. Stir at ambient temperature for 12 hours.

  • Isolation: Acidify the reaction mixture to pH 2 using 1M HCl. The product, 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid , will precipitate. Filter, wash with cold water, and dry.

Biological Utility & Mechanism of Action[1]

This compound is primarily investigated as a PTPN22 (LYP) Inhibitor . The gene PTPN22 encodes the Lymphoid Tyrosine Phosphatase (LYP), a critical negative regulator of T-cell signaling.

The Pharmacophore[2]
  • Carboxylic Acid (C2): Acts as a phosphotyrosine mimetic (pTyr-mimetic), anchoring the molecule into the active site of the phosphatase.

  • Benzofuran Core: Provides the necessary hydrophobic scaffolding to fit the binding pocket.

  • Methoxymethyl (C3): Extends into the secondary pocket, improving selectivity over homologous phosphatases like PTP1B.

Diagram 2: LYP Inhibition Pathway (Graphviz)

LYP_Pathway TCR T-Cell Receptor (TCR) Activation Lck Lck / ZAP-70 (Kinases) TCR->Lck Phospho Phosphorylation of Signaling Proteins Lck->Phospho Response T-Cell Proliferation & Immune Response Phospho->Response Promotes LYP LYP (PTPN22) Phosphatase LYP->Phospho Dephosphorylates (Inhibits Signal) Inhibitor Benzofuran Inhibitor (3-methoxymethyl derivative) Inhibitor->LYP Blocks Activity Inhibitor->Response Restores Signaling Autoimmunity Autoimmunity (If LYP is overactive)

Caption: The inhibitor blocks LYP, preventing dephosphorylation of TCR signaling molecules, thereby enhancing T-cell activation.

Technical Specifications & Data

PropertyValueRelevance
Appearance White to Off-white SolidStandard purity indicator.
Melting Point 163–165 °CVerification of crystalline structure.
pKa (Calc) ~3.5 (Carboxylic acid)Ionized at physiological pH; mimics phosphate group.
LogP ~1.8 – 2.1Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (COOH)Critical for active site interaction.
H-Bond Acceptors 4 (O atoms)Interaction with Arg/Lys residues in enzymes.

References

  • American Elements. (n.d.). 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid Product Specifications. Retrieved from [Link]

  • Zhang, S., et al. (2023). "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy." European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2019). "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes." Org.[1][2][3] Synth. 2019, 96, 98-109.[3] Retrieved from [Link]

  • Takeda, N., et al. (2007).[4] "Efficient Synthesis of Benzofurans Utilizing [3,3]-Sigmatropic Rearrangement." European Journal of Organic Chemistry.[4] Retrieved from [Link]

Sources

Therapeutic Targets of Benzofuran Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran scaffold is a privileged heterocyclic motif that forms the core of a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2][3] Its derivatives have garnered significant attention in medicinal chemistry due to their remarkable therapeutic potential across a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious and inflammatory conditions.[4][5][6] This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of benzofuran derivatives, delving into their mechanisms of action and the experimental methodologies employed to validate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to guide the design and development of novel benzofuran-based therapeutics.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, represents a versatile template for the design of novel therapeutic agents.[3][4] The structural rigidity and electron-rich nature of the benzofuran ring system allow for diverse substitutions, leading to a wide array of derivatives with distinct pharmacological profiles.[4] This guide will explore the major therapeutic areas where benzofuran derivatives have shown promise, focusing on their molecular targets and the underlying signaling pathways they modulate.

Anticancer Therapeutic Targets

Benzofuran derivatives exhibit potent anticancer activity through a variety of mechanisms, targeting key players in cell proliferation, survival, and angiogenesis.[4][7][8]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several benzofuran derivatives have been identified as potent inhibitors of various protein kinases.[7][8][9]

  • Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[7][8] Certain 3-(piperazinylmethyl)benzofuran derivatives have shown potent CDK2 inhibitory activity.[8]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[10] Benzofuran derivatives have been developed as effective VEGFR-2 inhibitors.[10][11]

  • Mammalian Target of Rapamycin (mTOR): The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival.[7][9] Benzofuran-based compounds have been investigated as inhibitors of this critical pathway.[9]

  • Other Kinases: Benzofuran derivatives have also demonstrated inhibitory activity against other kinases implicated in cancer, including GSK-3β, Pim-1, and Src kinase.[7][9]

Table 1: Inhibitory Activity of Benzofuran Derivatives against Protein Kinases

Compound ClassTarget KinaseIC50Reference(s)
3-(Piperazinylmethyl)benzofuranCDK240.91 nM[8]
Benzofuran-based derivativeVEGFR-245.4 nM[11]
Benzofuran derivativePim-1Varies[7]
3-Amidobenzofuran (28g)Breast Cancer (MDA-MB-231)3.01 µM[12]
3-Amidobenzofuran (28g)Colon Cancer (HCT-116)5.20 µM[12]
Oxindole-Benzofuran (22f)Breast Cancer (MCF-7)2.27 µM[12]
Bromo-derivative (14c)Colon Cancer (HCT-116)3.27 µM[12]
2-Acetylbenzofuran (26)EGFR Kinase0.93 µM[12]

This protocol outlines a luminescence-based assay to determine the inhibitory activity of a benzofuran derivative against VEGFR-2.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test benzofuran derivative in DMSO.

    • Prepare serial dilutions of the test compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1).[13][14]

    • Dilute recombinant human VEGFR-2 enzyme in 1x Kinase Buffer.[13][14]

  • Assay Procedure:

    • Add the master mixture to the wells of a 96-well plate.

    • Add the diluted test compound or vehicle control (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45 minutes.[13][14]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., Kinase-Glo®).[13]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

VEGFR2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) plate_setup 96-Well Plate Setup add_reagents Add Master Mix & Inhibitor plate_setup->add_reagents start_reaction Initiate with VEGFR-2 Enzyme add_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation add_detection_reagent Add Luminescence Reagent incubation->add_detection_reagent read_plate Read Luminescence add_detection_reagent->read_plate data_analysis Calculate % Inhibition & IC50 read_plate->data_analysis

Caption: Workflow for an in vitro VEGFR-2 kinase inhibition assay.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[8][12] Some benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

This protocol measures the effect of a benzofuran derivative on tubulin polymerization by monitoring changes in turbidity.[15][16]

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin in a suitable buffer (e.g., G-PEM buffer) on ice.[15]

    • Prepare a working solution of GTP.[15]

    • Prepare serial dilutions of the test benzofuran derivative.

  • Assay Procedure:

    • In a pre-chilled 96-well plate, add the diluted test compound or vehicle control.

    • Add the tubulin/GTP mixture to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60-90 minutes.[15]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) from the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration and determine the IC50 value.[15]

Tubulin_Polymerization_Pathway tubulin_dimers α/β-Tubulin Dimers microtubules Microtubules tubulin_dimers->microtubules Polymerization microtubules->tubulin_dimers Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle benzofuran Benzofuran Derivative benzofuran->microtubules Inhibits Polymerization cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzofuran derivatives.

Histone Demethylase Inhibition

Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a crucial role in regulating gene expression and is overexpressed in many cancers.[13][17] Novel benzofuran derivatives have been designed as potent LSD1 inhibitors.[13][17]

Table 2: Inhibitory Activity of a Benzofuran Derivative against LSD1

CompoundTargetIC50Reference(s)
17iLSD10.065 µM[13][17]

Neuroprotective Therapeutic Targets

Benzofuran derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease, by targeting multiple aspects of the disease pathology.[18][19]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in the symptomatic treatment of Alzheimer's disease.[20][21] Numerous benzofuran-based compounds have been developed as potent cholinesterase inhibitors.[1][18][20]

Table 3: Inhibitory Activity of Benzofuran Derivatives against Cholinesterases

CompoundTargetIC50Reference(s)
7cAChE0.058 µM[18]
7eAChE0.086 µM[18]
20AChE0.086 µM[1]
20BuChE16.45 µM[1]
A4AChE11 µM[22]

This colorimetric assay is widely used to screen for AChE inhibitors.[23][24]

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and AChE enzyme.[23]

    • Prepare serial dilutions of the test benzofuran derivative.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB, and the test compound or vehicle control.

    • Add the AChE enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature.

    • Initiate the reaction by adding the ATCI substrate.

    • Measure the absorbance at 412 nm at regular intervals.[23]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and calculate the IC50 value.[23]

AChE_Inhibition_Pathway acetylcholine Acetylcholine ache AChE acetylcholine->ache Hydrolysis synaptic_cleft Increased Synaptic Acetylcholine choline_acetate Choline + Acetate ache->choline_acetate benzofuran Benzofuran Derivative benzofuran->ache Inhibition neurotransmission Enhanced Cholinergic Neurotransmission synaptic_cleft->neurotransmission

Caption: Mechanism of acetylcholinesterase inhibition by benzofuran derivatives.

Inhibition of Beta-Amyloid (Aβ) Fibril Formation

The aggregation of Aβ peptides into toxic fibrils is a central event in the pathogenesis of Alzheimer's disease.[18][19] Benzofuran scaffolds have been reported to inhibit the formation of these Aβ fibrils.[18]

This assay utilizes the fluorescent dye Thioflavin T, which binds to amyloid fibrils and exhibits enhanced fluorescence.

  • Reagent Preparation:

    • Prepare a stock solution of Aβ peptide (e.g., Aβ1-42) and pre-treat to ensure a monomeric state.

    • Prepare a ThT stock solution.

    • Prepare serial dilutions of the test benzofuran derivative.

  • Assay Procedure:

    • In a 96-well plate, combine the Aβ peptide solution with the test compound or vehicle control.

    • Incubate the plate at 37°C with gentle agitation to promote aggregation.

    • At various time points, add the ThT solution to the wells.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus time to monitor the kinetics of Aβ aggregation.

    • Compare the aggregation curves in the presence and absence of the inhibitor to determine its effect on fibril formation.

Anti-inflammatory Therapeutic Targets

Chronic inflammation is implicated in a wide range of diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways.[5][25]

Modulation of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are critical regulators of the inflammatory response.[5][25][26] Benzofuran derivatives can inhibit inflammation by blocking the phosphorylation of key proteins in these pathways, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][27][28]

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages).

    • Pre-treat the cells with various concentrations of the test benzofuran derivative.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS).

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-p65, p65, p-p38, p38).

    • Incubate with a suitable secondary antibody.

    • Detect the protein bands using a chemiluminescence-based detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the levels of protein phosphorylation in treated cells to the control cells.

NFkB_MAPK_Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, ERK, JNK) tlr4->mapk nfkb NF-κB Pathway (IκBα, p65) tlr4->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines nfkb->cytokines benzofuran Benzofuran Derivative benzofuran->mapk Inhibition benzofuran->nfkb Inhibition inflammation Inflammatory Response cytokines->inflammation

Sources

Solubility and Stability Profiling: 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility and Stability Profiling of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Formulation Scientists

Executive Summary

This technical guide provides a comprehensive physicochemical profile and characterization framework for 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (CAS: 734546-74-8). As a functionalized benzofuran derivative, this compound serves as a critical scaffold in the development of bioactive small molecules, particularly kinase inhibitors and receptor antagonists.

Understanding the solubility "switch" inherent to its carboxylic acid moiety and the specific stability profile of the C3-methoxymethyl ether linkage is essential for reproducible experimental data. This guide synthesizes predicted physicochemical parameters with field-proven experimental protocols to ensure accurate handling, formulation, and storage.

Physicochemical Profile

Structural Analysis

The molecule consists of a benzofuran core substituted at the C2 position with a carboxylic acid and at the C3 position with a methoxymethyl group.

  • Core Scaffold: Benzofuran (Lipophilic, aromatic).

  • Acidic Handle: C2-Carboxylic acid (pKa ~3.5–3.8). Ionizable center responsible for pH-dependent solubility.

  • Ether Linkage: C3-Methoxymethyl.[1] Critical Distinction: This is a heteroaryl-methyl ether, not a methoxymethyl (MOM) acetal protecting group. Consequently, it exhibits significantly higher stability toward acidic hydrolysis than a standard MOM ether.

Key Parameters (Predicted & Analogous)

Values derived from structural analogs (e.g., benzofuran-2-carboxylic acid, 3-methylbenzofuran-2-carboxylic acid) and computational consensus.

ParameterValue / RangeImplications for Handling
Molecular Weight 206.19 g/mol Suitable for standard small-molecule filtration (<0.22 µm).
pKa (Acid) 3.6 ± 0.3Insoluble in 0.1 N HCl; Soluble in PBS (pH 7.4).
logP (Oct/Wat) 1.8 – 2.2Moderate lipophilicity; permeable but requires organic co-solvent for high-conc stocks.
H-Bond Donors 1 (COOH)Dimerization risk in non-polar solvents (e.g., CHCl3).
H-Bond Acceptors 4Good solubility in polar aprotic solvents (DMSO, DMF).
Melting Point >150°C (Est.)[2]Thermally stable solid; amenable to micronization.

Solubility Profiling

The pH-Solubility "Switch"

The solubility of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid is governed by the Henderson-Hasselbalch equation.

  • pH < 3.0: The compound exists in its protonated, neutral form (

    
    ). Solubility is limited by the lattice energy and lipophilicity of the benzofuran ring. Aqueous solubility is expected to be low (< 50 µg/mL).
    
  • pH > 5.0: The compound exists primarily as the carboxylate anion (

    
    ). Solvation energy increases drastically, leading to high aqueous solubility (> 1 mg/mL).
    
Solvent Recommendations
  • Primary Stock: DMSO (Dimethyl sulfoxide) is the gold standard, easily achieving 10–50 mM concentrations.

  • Secondary Stock: Methanol or Ethanol are suitable but prone to evaporation; ensure tightly sealed storage to prevent concentration drift.

  • Aqueous Buffers: Do not dissolve directly in water or acidic buffers. Predissolve in DMSO, then spike into buffer (maintain DMSO < 1% v/v for cell assays). Ensure buffer pH > 6.0 to prevent precipitation.

Experimental Protocol: Thermodynamic Solubility

To determine the exact solubility limit for your specific batch:

  • Preparation: Weigh 2 mg of solid into a 1.5 mL microcentrifuge tube.

  • Addition: Add 1.0 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours (orbital shaker, 300 rpm).

  • Separation: Centrifuge at 10,000

    
     g for 10 minutes to pellet undissolved solid.
    
  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability Assessment

Chemical Stability
  • Hydrolysis: The C2-carboxylic acid is stable. The C3-methoxymethyl ether is a benzylic-type ether. Unlike acetals, it resists hydrolysis in neutral and basic aqueous conditions. It may degrade under harsh acidic conditions (e.g., concentrated HBr or BBr3) but is stable in 0.1 N HCl for short durations (e.g., during gastric simulation).

  • Oxidation: The benzylic position (the

    
     of the methoxymethyl group) is a potential site for autoxidation upon prolonged exposure to air and light, potentially forming the aldehyde or secondary carboxylic acid.
    
  • Photostability: Benzofurans absorb strongly in the UV region. Protect solid and solution samples from direct sunlight to prevent photodimerization or ring-opening reactions.

Storage Recommendations
  • Solid State: Store at -20°C, desiccated, protected from light. Re-test purity annually.

  • Solution (DMSO): Stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles which can introduce moisture and promote precipitation.

Diagram: Stability Testing Workflow

The following diagram outlines a decision tree for validating the stability of the compound in a new assay buffer.

StabilityWorkflow Start Start: New Assay Buffer Dissolve Spike DMSO Stock into Buffer (t=0) Start->Dissolve Visual Visual Inspection: Precipitate? Dissolve->Visual Incubate Incubate at Assay Temp (e.g., 37°C, 24h) Visual->Incubate No (Clear) Fail_Precip FAIL: Solubility Limit Action: Reduce Conc or Increase pH Visual->Fail_Precip Yes (Cloudy) HPLC HPLC Analysis (Purity & Conc) Incubate->HPLC Check Recovery > 95%? HPLC->Check Stable System Validated Check->Stable Yes Fail_Degrad FAIL: Chemical Instability Action: Check Oxidation or Hydrolysis Check->Fail_Degrad No (<95%)

Caption: Step-by-step stability validation workflow for introducing 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid into new experimental buffers.

Synthesis & Degradation Pathways

Understanding the synthesis provides insight into potential impurities (e.g., the unmethylated alcohol). The stability of the ether linkage is the primary concern for long-term storage.

DegradationPath Compound 3-(methoxymethyl)-1-benzofuran -2-carboxylic acid Oxidation Oxidative Stress (Air/Light) Compound->Oxidation AcidHydrolysis Strong Acid (e.g., BBr3, HI) Compound->AcidHydrolysis Aldehyde Degradant A: Aldehyde Derivative Oxidation->Aldehyde Benzylic Oxidation Alcohol Degradant B: 3-(hydroxymethyl) analogue AcidHydrolysis->Alcohol Ether Cleavage

Caption: Potential degradation pathways. Note: Ether cleavage (Path B) requires harsh conditions not typically found in biological assays.

References

  • PubChem Database. Benzofuran-2-carboxylic acid (CID 10331) and related derivatives. National Center for Biotechnology Information. Link

  • Sigma-Aldrich. Product Specification: Benzofuran-2-carboxylic acid (CAS 496-41-3). Merck KGaA. Link

  • Kowalewska, M., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, Vol 2013. Link

  • BenchChem. Technical Guide: Methoxymethyl (MOM) Ether Protecting Group Stability. (Contextual reference for ether stability distinction). Link

  • BLDpharm. Product Data: 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid (CAS 734546-74-8).[3][4][5]Link

Sources

Methodological & Application

Application Notes and Protocols: 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid, a valuable building block in modern organic synthesis and medicinal chemistry. This document offers detailed experimental protocols, mechanistic insights, and a discussion of its utility in the construction of complex molecular architectures, particularly those with potential therapeutic applications.

Introduction: The Versatility of the Benzofuran Scaffold

The benzofuran nucleus is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Derivatives of benzofuran have been reported to possess anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[3] Specifically, the benzofuran-2-carboxylic acid framework serves as a key pharmacophore in numerous drug candidates and approved therapeutics.[4][5] The strategic functionalization of the benzofuran core allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement.

3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid offers three key points of diversification: the carboxylic acid at the 2-position, the methoxymethyl group at the 3-position, and the aromatic ring. This trifunctional nature makes it a highly versatile intermediate for the synthesis of diverse compound libraries in drug discovery campaigns.

Synthesis of 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid

A robust and reliable synthesis of the title compound is crucial for its widespread application. While a direct, one-pot synthesis is not readily found in the literature, a logical and experimentally feasible multi-step approach can be devised based on established methodologies for the synthesis of related benzofuran derivatives. The proposed synthetic pathway involves the initial formation of a 3-halomethyl-1-benzofuran-2-carboxylate ester, followed by nucleophilic substitution with methoxide, and subsequent hydrolysis of the ester to yield the target carboxylic acid.

Diagram of the Proposed Synthetic Workflow

Synthetic_Workflow A Salicylaldehyde C Ethyl 3-methyl-1-benzofuran-2-carboxylate A->C Base (e.g., K2CO3) B Ethyl Bromoacetate B->C E Ethyl 3-(bromomethyl)-1-benzofuran-2-carboxylate C->E Radical Initiator (e.g., AIBN) D N-Bromosuccinimide (NBS) D->E G Ethyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate E->G Methanol F Sodium Methoxide F->G I 3-(Methoxymethyl)-1-benzofuran- 2-carboxylic acid G->I Acidic Workup H NaOH / H2O H->I Derivatization_Reactions A 3-(Methoxymethyl)-1-benzofuran- 2-carboxylic acid B Amide Derivatives A->B C Ester Derivatives A->C D Acid Chloride A->D E Primary/Secondary Amine Coupling Reagents (EDC, HATU) E->B F Alcohol Acid Catalyst F->C G SOCl₂ or (COCl)₂ G->D

Sources

Application Notes and Protocols: In Vitro Assay Development for 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzofuran Derivative

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. These compounds, found in both natural products and synthetic molecules, have demonstrated a broad spectrum of therapeutic properties, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects[1][2][3]. The core benzofuran structure, a fusion of a benzene and a furan ring, serves as a versatile scaffold for medicinal chemists to design novel therapeutic agents[4][5]. Specifically, derivatives of benzofuran-2-carboxylic acid have shown promise as anti-inflammatory agents and inhibitors of ischemic cell death, highlighting the potential of this chemical class in drug discovery[6][7].

This application note provides a comprehensive guide for the development of in vitro assays to characterize the biological activity of a novel compound, 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid. Given the well-documented anti-inflammatory properties of benzofuran derivatives, a primary focus of this guide will be the evaluation of this compound as a potential inhibitor of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response[8][9]. We will present detailed protocols for both biochemical and cell-based assays to assess the inhibitory activity and selectivity of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid against COX-1 and COX-2 isoforms.

Rationale for Targeting Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the conversion of arachidonic acid into prostanoids, which are potent lipid mediators involved in a wide array of physiological and pathological processes[10]. There are two main isoforms of COX: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids that regulate essential physiological functions, such as maintaining the integrity of the gastric mucosa and regulating renal blood flow[10][11][12]. In contrast, COX-2 is typically undetectable in most cells but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins, leading to the production of prostanoids that mediate inflammation, pain, and fever[10][11][12]. This differential expression makes COX-2 a prime therapeutic target for the development of anti-inflammatory drugs with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors (NSAIDs)[10][13].

The development of selective COX-2 inhibitors has been a major focus in drug discovery to create safer and more effective anti-inflammatory therapies[10][14]. Therefore, the initial in vitro characterization of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid should include a thorough investigation of its ability to inhibit both COX-1 and COX-2 enzymes to determine its potency and selectivity.

Overall Assay Development Workflow

The following diagram outlines the general workflow for the in vitro characterization of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid as a potential COX inhibitor.

Assay_Development_Workflow cluster_Biochemical Biochemical Assays cluster_CellBased Cell-Based Assays COX1_Enzyme Purified COX-1 Enzyme Assay Data_Analysis IC50 Determination & Selectivity Index Calculation COX1_Enzyme->Data_Analysis COX2_Enzyme Purified COX-2 Enzyme Assay COX2_Enzyme->Data_Analysis LPS_Stimulation LPS-Stimulated Macrophage Assay PGE2_Quantification PGE2 Quantification (ELISA) LPS_Stimulation->PGE2_Quantification PGE2_Quantification->Data_Analysis Compound 3-(methoxymethyl)-1-benzofuran- 2-carboxylic acid Compound->COX1_Enzyme Test for COX-1 Inhibition Compound->COX2_Enzyme Test for COX-2 Inhibition Compound->LPS_Stimulation Treatment of Cells Conclusion Conclusion on COX Inhibitory Activity Data_Analysis->Conclusion

Caption: Overall workflow for in vitro assay development.

Part 1: Biochemical Assays for Direct COX Inhibition

Biochemical assays utilize purified enzymes to directly measure the inhibitory effect of a compound on enzyme activity. These assays are crucial for determining the intrinsic potency of a compound and its selectivity for different enzyme isoforms.

Protocol 1: Fluorometric COX-1 and COX-2 Inhibition Assay

This protocol describes a fluorometric assay to determine the in vitro potency of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid against purified ovine COX-1 and human recombinant COX-2. The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandin H2 (PGH2)[11][15].

Materials:

  • Purified ovine COX-1 enzyme (e.g., from Cayman Chemical)

  • Human recombinant COX-2 enzyme (e.g., from Cayman Chemical)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • COX Probe (e.g., Ampliflu Red)

  • Hemin

  • Arachidonic acid

  • 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (test compound)

  • SC-560 (selective COX-1 inhibitor)

  • Celecoxib (selective COX-2 inhibitor)

  • DMSO (vehicle)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and control inhibitors in DMSO.

    • Prepare working solutions of the test compound and controls by serially diluting the stock solution in COX Assay Buffer.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and Hemin.

    • Prepare a working solution of arachidonic acid in COX Assay Buffer.

  • Assay Protocol:

    • Add 80 µL of the Reaction Mix to each well of a 96-well plate.

    • Add 10 µL of the test compound working solutions, control inhibitor solutions, or vehicle (DMSO) to the respective wells.

    • Add 10 µL of purified COX-1 or COX-2 enzyme solution to the wells.

    • Incubate the plate at 37°C for 10 minutes, protected from light.

    • Initiate the reaction by adding 10 µL of the arachidonic acid working solution to all wells.

    • Immediately begin reading the fluorescence intensity every minute for 10-20 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

  • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_vehicle - Rate_compound) / Rate_vehicle] * 100

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of enzyme activity).

Expected Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(methoxymethyl)-1-benzofuran-2-carboxylic acidValueValueValue
SC-560 (Control)ValueValueValue
Celecoxib (Control)ValueValueValue

Part 2: Cell-Based Assays for Cellular COX Inhibition

Cell-based assays provide a more physiologically relevant context for evaluating the activity of a compound by measuring its effects within a whole-cell system. These assays account for factors such as cell permeability and metabolism.

Protocol 2: LPS-Induced Prostaglandin E2 (PGE2) Production in Macrophages

This protocol describes a cell-based assay to measure the inhibitory effect of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid on COX-2 activity in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cells). LPS stimulation induces the expression of COX-2, leading to the production of prostaglandins, primarily PGE2, which can be quantified by ELISA[10][16].

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (test compound)

  • Celecoxib (positive control)

  • Cell viability assay reagent (e.g., MTT or PrestoBlue)

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in complete DMEM.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment and LPS Stimulation:

    • The next day, replace the medium with fresh medium containing various concentrations of the test compound or celecoxib. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production. Include an unstimulated control group.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • PGE2 Measurement:

    • After incubation, collect the cell culture supernatants.

    • Quantify the concentration of PGE2 in the supernatants using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatants, assess the viability of the remaining cells using a suitable cell viability assay to ensure that the observed inhibition of PGE2 production is not due to cytotoxicity.

Data Analysis:

  • Calculate the concentration of PGE2 in each sample from the standard curve generated in the ELISA.

  • Determine the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value.

Expected Data Presentation:

CompoundPGE2 Inhibition IC50 (µM)Cell Viability (at highest concentration)
3-(methoxymethyl)-1-benzofuran-2-carboxylic acidValueValue
Celecoxib (Control)ValueValue

Assay Validation and Trustworthiness

To ensure the reliability and reproducibility of the assay results, it is essential to incorporate a robust validation process. This includes:

  • Positive and Negative Controls: The inclusion of known selective inhibitors (SC-560 for COX-1 and celecoxib for COX-2) and a vehicle control in every experiment is crucial for validating assay performance.

  • Reproducibility: Assays should be repeated multiple times to ensure the consistency of the results. Inter- and intra-assay variability should be determined.

  • Z'-factor Calculation: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Interpreting the Results and Next Steps

The data generated from these in vitro assays will provide valuable insights into the potential of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid as a COX inhibitor.

  • A potent IC50 value in the biochemical assay indicates direct interaction with the enzyme.

  • A significant reduction in PGE2 production in the cell-based assay confirms cellular activity.

  • The selectivity index (COX-1 IC50 / COX-2 IC50) will determine whether the compound is a selective COX-2 inhibitor, a non-selective inhibitor, or a selective COX-1 inhibitor.

Based on these initial findings, further studies can be designed to explore the compound's mechanism of action in more detail, including its effects on other inflammatory pathways and its in vivo efficacy in animal models of inflammation.

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway leading to prostaglandin production and the points of inhibition by COX inhibitors.

COX_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) COX2 COX-2 (Inducible) Inflammatory_Stimuli->COX2 Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Hydrolysis COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids_Physiological Prostanoids (Physiological Functions) PGH2->Prostanoids_Physiological Prostanoids_Inflammatory Prostanoids (Inflammation, Pain) PGH2->Prostanoids_Inflammatory Compound_Inhibition 3-(methoxymethyl)-1-benzofuran- 2-carboxylic acid Compound_Inhibition->COX1 Inhibition Compound_Inhibition->COX2 Inhibition

Caption: Simplified COX signaling pathway.

References

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Research & Reviews: Journal of Chemistry. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal of Scientific Development and Research. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

  • Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. (2005). The American Journal of Cardiology. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2012). Current Protocols in Pharmacology. [Link]

  • Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. (2000). Journal of Natural Products. [Link]

  • Development and Use a Novel combined in-vivo and in-vitro Assay for Anti-inflammatory and Immunosuppressive Agents. (2013). International Journal of Clinical and Experimental Medicine. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011). Journal of Translational Medicine. [Link]

  • In vitro effects of cyclooxygenase inhibitors in whole blood of horses, dogs, and cats. (2000). American Journal of Veterinary Research. [Link]

  • Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. (2010). Methods in Molecular Biology. [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Scientific Reports. [Link]

  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. (2021). ResearchGate. [Link]

  • BPS Bioscience. Cox Screening. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (2021). Indian Journal of Chemistry, Section B. [Link]

  • American Elements. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid. [Link]

  • Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules. [Link]

  • PubChem. Benzofuran-2-carboxylic acid. [Link]

Sources

how to dissolve 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Solubilization of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Introduction

3-(methoxymethyl)-1-benzofuran-2-carboxylic acid is a functionalized benzofuran derivative often utilized in drug discovery as a scaffold for matrix metalloproteinase (MMP) inhibitors or as a building block for bioactive heterocycles.[1][2][3] Its pharmacological activity relies heavily on the carboxylic acid moiety, which frequently acts as a zinc-binding group (ZBG) in metalloenzyme active sites.[1][2]

However, this same carboxylic acid group creates specific solubility challenges.[1][2] As a weak acid (


), the compound exhibits pH-dependent solubility .[1][2] It is lipophilic and poorly soluble in acidic or neutral aqueous environments but highly soluble in organic solvents (DMSO) or basic aqueous media where it exists as an ionized carboxylate.[2]

This guide provides a standardized, error-proof workflow for dissolving this compound for in vitro (cell culture, enzymatic) and in vivo assays.

Physicochemical Analysis & Solubility Strategy

Before handling the compound, understand the "Solubility Switch" mechanism:

StateSolvent EnvironmentMolecular FormSolubility Status
Solid PowderDimerized AcidStable Solid
Organic Stock DMSO / EthanolNeutral AcidHigh (>50 mM)
Acidic Aqueous Water / Saline (pH < 5)Neutral AcidPrecipitates (Crash out)
Basic Aqueous PBS / Media (pH 7.[1][2][4]4)Anionic CarboxylateSoluble (up to limit)

Critical Warning: Diluting a high-concentration DMSO stock directly into unbuffered water will likely cause immediate precipitation.[1][2] The aqueous medium must be buffered to pH 7.0–7.4 to maintain the soluble carboxylate form.[1][2]

Decision Matrix: Solvent Selection

Use the following flowchart to select the correct dissolution protocol for your specific assay.

G Start Start: 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid AssayType Select Assay Type Start->AssayType Enzymatic Enzymatic/Cell Assay (High Throughput) AssayType->Enzymatic Standard InVivo Animal Study / DMSO-Sensitive Cells AssayType->InVivo Avoid Organic Solvents ProtocolA PROTOCOL A: DMSO Stock Solution (Standard) Enzymatic->ProtocolA ProtocolB PROTOCOL B: Aqueous Base Dissolution (Salt Formation) InVivo->ProtocolB StepA1 Dissolve in 100% DMSO (10-100 mM) ProtocolA->StepA1 StepB1 Dissolve in 1.0 eq NaOH ProtocolB->StepB1 StepA2 Dilute into Buffered Media (Max 0.5% DMSO) StepA1->StepA2 StepB2 Dilute with Saline/PBS StepB1->StepB2

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.

Protocol A: Preparation of DMSO Stock Solution (Standard)

Best for: Cell culture (IC50 determination), enzymatic assays (MMP inhibition), and high-throughput screening.[1][2]

Materials
  • Compound: 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (MW: 206.19)[1][2]

  • Solvent: Sterile-filtered DMSO (Dimethyl sulfoxide), Cell Culture Grade (

    
    ).[1][2]
    
  • Container: Amber glass vial (borosilicate).[1][2] Avoid polystyrene.[1][2][4]

Step-by-Step Procedure
  • Calculation: Determine the target concentration. A 50 mM stock is recommended for stability and ease of dilution.[1][2][4]

    • Formula: Mass (mg) = [Conc (mM) × Vol (mL) × MW] / 1000[1][2]

    • Example: To make 1 mL of 50 mM stock:

      
      [1]
      
  • Weighing: Accurately weigh ~10.3 mg of powder into a sterile amber glass vial. Record the exact mass.

  • Solvent Addition: Calculate the exact volume of DMSO required to reach 50 mM based on the actual weighed mass.

    • Volume (

      
      ) = (Mass (mg) / 206.[1][2]19) × 20,000[1][2][4]
      
  • Dissolution:

    • Add the calculated volume of DMSO.[1][2][5]

    • Vortex vigorously for 30 seconds.

    • Visual Check: The solution should be crystal clear. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    
Dilution Table (for Cell Culture)

Target Final Concentration: 10



StepSource SolutionDiluent (Media/Buffer)Volume RatioFinal Conc.DMSO %
1 50 mM StockDMSO1:501 mM100%
2 1 mM IntermediateMedia (pH 7.[1][2]4)1:10010

1.0%

Note: If 1.0% DMSO is toxic to your specific cell line, perform an additional intermediate dilution step to reach 0.1% DMSO.[1][4]

Protocol B: Aqueous/Saline Preparation (DMSO-Free)

Best for: Animal studies (IP/IV injection) or assays sensitive to organic solvents.[1][2] This method converts the acid to its sodium salt.[1][2]

Materials
  • 1.0 M NaOH (Sodium Hydroxide) solution.[1][2]

  • PBS (Phosphate Buffered Saline) or 0.9% Saline.[1][2]

  • pH meter or strips.[1][2]

Step-by-Step Procedure
  • Stoichiometry: You need 1.0 equivalent of base to deprotonate the carboxylic acid.[1][2]

    • 1 mole Compound = 1 mole NaOH.[1][2][4]

  • Preparation (Example: 10 mg/mL solution):

    • Weigh 10 mg (0.0485 mmol) of compound.[1][2][4]

    • Calculate NaOH needed: 0.0485 mmol NaOH.[1][2]

    • Volume of 1.0 M NaOH = 48.5

      
       .[1][2][4]
      
  • Dissolution:

    • Add the 10 mg powder to a vial.

    • Add exactly 48.5

      
        of 1.0 M NaOH.[1][2][4]
      
    • Add 900

      
        of PBS/Saline.[1][2][4]
      
    • Vortex/Sonicate.[1][2][5][6] The solution should become clear as the salt forms.[1][2]

  • pH Adjustment (Critical):

    • Check pH.[1][2][7][8][9] It may be slightly basic.

    • If pH > 8.0, carefully add dilute HCl (0.1 M) dropwise to reach pH 7.4.[1][2]

    • Caution: If pH drops below 5.0, the compound will precipitate back out.[1][2]

  • Final Volume: Add PBS/Saline to reach the final volume of 1.0 mL. Filter sterilize (0.22

    
     PES filter) before use.[1][2]
    

Troubleshooting & Optimization

ObservationCauseSolution
Cloudiness upon dilution "DMSO Shock" (Rapid precipitation)Dilute stepwise (see Table in Protocol A). Ensure media is warm (37°C). Vortex immediately upon addition.[1][2]
Precipitate in Media Media pH is too lowEnsure Media/Buffer is buffered to pH 7.4 (HEPES or Bicarbonate).[1][2][4] Acidic media causes crash-out.[1][2]
Crystals in Frozen Stock Low solubility at -20°CThis is normal.[1][2] Warm to 37°C and vortex until clear before opening the vial to prevent moisture condensation.
Cytotoxicity in Vehicle DMSO concentration > 0.5%Use Protocol B (Saline/Salt) or increase stock concentration to allow higher dilution factors.[1][2][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10331, Benzofuran-2-carboxylic acid.[1][2] Retrieved from [Link][1][2][4]

  • Emulate Bio. Protocol for Compound Treatment Solution Preparation. Retrieved from [Link][1][2][4]

  • Tamura, Y., et al. (1998). Highly selective and orally active inhibitors of type IV collagenase (MMP-9 and MMP-2): N-sulfonylamino acid derivatives.[1][2][10] Journal of Medicinal Chemistry, 41(4), 640-649.[1][2][10] (Context for benzofuran carboxylic acids as MMP inhibitors).

Sources

Application Notes and Protocols: A Guide to Experimental Design for Testing the Biological Efficacy of a Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The journey of a novel compound from laboratory discovery to clinical application is a rigorous, multi-stage process where the demonstration of biological efficacy is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust experimental plans to assess the biological efficacy of a therapeutic candidate. We will delve into the critical phases of preclinical evaluation, from initial in vitro characterization to complex in vivo models, emphasizing the scientific rationale behind each experimental choice. This document is structured to provide not only step-by-step protocols for key assays but also the strategic insights necessary to build a compelling data package for regulatory submission and clinical translation.

Introduction: Defining and Establishing Biological Efficacy

Biological efficacy is the capacity of a compound to produce a desired therapeutic effect in a biological system. This is distinct from toxicity, which assesses safety, and pharmacokinetics, which describes the compound's journey through the body.[1][2] Establishing efficacy is a foundational step in drug development, providing the proof-of-concept that a compound can favorably modulate a disease state. A well-designed efficacy testing funnel, progressing from simple to more complex systems, is crucial for making informed go/no-go decisions, thereby saving valuable time and resources.[1][3]

The primary goals of a preclinical efficacy evaluation are:

  • To demonstrate that the compound engages its intended biological target.

  • To establish a dose-response relationship.

  • To provide evidence of a therapeutic effect in disease-relevant models.

  • To identify potential biomarkers that can be used to monitor the compound's activity in later clinical trials.[4]

This guide will walk you through the logical progression of these studies, from the benchtop to preclinical animal models.

The Efficacy Testing Funnel: A Phased Approach

A logical and structured approach to efficacy testing is essential for building a robust data package. The following diagram illustrates a typical workflow, starting with broad in vitro screening and progressively narrowing down to more complex and disease-relevant models.

Efficacy_Testing_Funnel cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Advanced In Vitro & Ex Vivo Models cluster_2 Phase 3: In Vivo Efficacy Studies A Target Engagement Assays (e.g., Receptor Binding, Enzyme Inhibition) B Cell-Based Functional Assays (e.g., Viability, Apoptosis, Signaling) A->B Confirm cellular activity C Dose-Response & IC50/EC50 Determination B->C Quantify potency D 3D Culture Models (Spheroids, Organoids) C->D Assess efficacy in tissue-like structures E Patient-Derived Cell Models D->E Evaluate in patient- relevant context F Pharmacokinetic/Pharmacodynamic (PK/PD) Studies E->F Determine exposure- response relationship G Animal Models of Disease (e.g., Xenografts, Transgenic Models) F->G Test efficacy in a living organism H Biomarker Analysis G->H Identify markers of response I Go/No-Go Decision for Clinical Development H->I

Caption: A phased approach to efficacy testing, from in vitro characterization to in vivo studies.

Phase 1: In Vitro Characterization - Target Engagement and Cellular Function

The initial phase of efficacy testing focuses on demonstrating that the compound interacts with its intended target and elicits a functional response in a cellular context.

Target Engagement Assays

These assays confirm the direct interaction between the compound and its molecular target.

  • Receptor-Ligand Binding Assays: These are crucial for compounds targeting cell surface or intracellular receptors.[5] They measure the affinity of a compound for its receptor, often using a radiolabeled or fluorescently tagged ligand.[6][7][8] The goal is to determine the dissociation constant (Kd) or the inhibitory constant (Ki), which are measures of binding affinity.[6]

  • Enzyme Inhibition Assays: For compounds designed to inhibit enzymatic activity, these assays are fundamental.[9] They measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).[10][11]

Cell-Based Functional Assays

These assays move beyond target binding to assess the compound's effect on cellular processes.

  • Cell Viability and Cytotoxicity Assays: These are among the most common initial screening assays, particularly in oncology.[12][13] They measure the overall health of a cell population after treatment with the compound. Common methods include:

    • MTT/XTT/WST-1 Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[13][14]

    • ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify the amount of ATP present, which is a marker of metabolically active cells.[15]

  • Apoptosis Assays: If a compound is intended to induce programmed cell death, specific assays can confirm this mechanism. These include measuring the activity of caspases (key enzymes in the apoptotic cascade) or using flow cytometry to detect markers of apoptosis like Annexin V staining.[12]

Determining Potency: The IC50/EC50

A critical output of these early assays is the determination of the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[16][17][18] This value represents the concentration of the compound required to elicit a 50% response (inhibition or effect) and is a key measure of the compound's potency.[16][19] Accurate IC50/EC50 determination requires a well-designed dose-response experiment with appropriate statistical analysis.[20][21]

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of a compound on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the highest compound dose) and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Express the results as a percentage of the vehicle-treated control cells.

  • Plot the percentage of cell viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[20]

Phase 2: Bridging the Gap with Advanced In Vitro Models

While 2D cell culture is invaluable for initial screening, more complex models that better recapitulate the in vivo environment are necessary to improve the predictive value of preclinical studies.

  • 3D Cell Culture Models (Spheroids and Organoids): These models mimic the three-dimensional architecture of tissues, providing a more physiologically relevant context to assess compound efficacy.[22] They can reveal differences in drug penetration and efficacy that are not apparent in 2D cultures.

  • Patient-Derived Models: Using cells or tissues directly from patients, such as in patient-derived xenografts (PDX), can provide a more accurate representation of human disease heterogeneity and response to treatment.[23]

Phase 3: In Vivo Efficacy Assessment

In vivo studies are a critical step before a compound can be considered for human trials.[24][25] These studies aim to demonstrate efficacy in a living organism, providing crucial information on dose, schedule, and potential toxicities.[2][26]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the relationship between the concentration of a drug in the body (pharmacokinetics) and its biological effect (pharmacodynamics) is fundamental to designing effective in vivo studies.[1][4][27][28][29] PK/PD modeling helps to:

  • Establish the dose and schedule required to achieve and maintain a therapeutic concentration of the compound at the target site.[28][29]

  • Correlate drug exposure with the observed efficacy and any potential side effects.[4][27]

Animal Models of Disease

The choice of animal model is critical for the relevance of the study.[22][30][31] Common models in oncology research include:

  • Xenograft Models: These involve the implantation of human cancer cells or tissues into immunocompromised mice.[32][33][34]

    • Cell Line-Derived Xenografts (CDX): Established cancer cell lines are injected subcutaneously or orthotopically into mice.[32]

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are implanted directly into mice, better preserving the characteristics of the original tumor.[23][32]

The following diagram illustrates a hypothetical signaling pathway and how a therapeutic compound might modulate it, a key aspect to consider when selecting an appropriate animal model.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellResponse Proliferation, Survival TranscriptionFactors->CellResponse Compound Therapeutic Compound (MEK Inhibitor) Compound->MEK Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical MEK inhibitor.

Protocol 2: Subcutaneous Xenograft Model for Efficacy Testing

This protocol outlines a general procedure for establishing and using a subcutaneous xenograft model to test the anti-tumor efficacy of a compound.

Principle: Human tumor cells are implanted under the skin of immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess efficacy.[32][35]

Materials:

  • Immunocompromised mice (e.g., Nude, SCID)

  • Human cancer cell line

  • Sterile PBS and/or Matrigel/Cultrex BME[35]

  • Syringes and needles (25-27 gauge)[32]

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

  • Anesthesia and euthanasia supplies

Procedure:

  • Cell Preparation: Culture and harvest tumor cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-10 million cells in 100-200 µL).

  • Tumor Implantation: Anesthetize the mice and inject the cell suspension subcutaneously into the flank.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (length x width²)/2).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Begin treatment with the test compound according to the predetermined dose and schedule. The control group should receive the vehicle used to formulate the compound.

  • Efficacy Assessment: Continue to measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the mice for any signs of toxicity.

  • Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. At the endpoint, tumors can be excised for further analysis (e.g., biomarker assessment).

Data Presentation:

The results of in vitro and in vivo studies should be presented clearly and concisely.

Table 1: Example of In Vitro Cell Viability Data

Cell LineCompound A IC50 (µM)Compound B IC50 (µM)
MCF-70.5 ± 0.11.2 ± 0.3
MDA-MB-2312.1 ± 0.45.8 ± 1.1
A5491.8 ± 0.28.3 ± 1.5

Table 2: Example of In Vivo Efficacy Data (Xenograft Model)

Treatment GroupMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 250-
Compound A (10 mg/kg)450 ± 12070
Compound B (10 mg/kg)800 ± 18047

Statistical Considerations and Scientific Rigor

The design and analysis of preclinical studies must be statistically robust to ensure the reliability of the results.[36][37][38][39][40] Key considerations include:

  • Hypothesis-driven research: Studies should be designed to test a clear hypothesis.[41]

  • Appropriate sample size: The number of animals or replicates should be sufficient to detect a biologically meaningful effect with adequate statistical power.

  • Randomization and blinding: These practices are essential to minimize bias in animal studies.[31][42]

  • Transparent reporting: All aspects of the study design, execution, and analysis should be reported clearly to ensure reproducibility.[41][42]

Conclusion

The experimental design for testing the biological efficacy of a compound is a multifaceted process that requires careful planning and execution. By following a logical progression from simple in vitro assays to complex in vivo models, and by adhering to principles of scientific rigor and statistical validity, researchers can build a strong foundation for the clinical development of novel therapeutics. The protocols and strategies outlined in this guide provide a framework for generating high-quality, reproducible data that can confidently guide the journey of a compound from the lab to the clinic.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • KCAS Bio. (2025, February 17). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Perceptive Informatics. (n.d.). PK-PD Relationship in Clinical Trials. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Statistical Considerations for Preclinical Studies. PMC. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. Retrieved from [Link]

  • Altasciences. (n.d.). Pharmacokinetics, Pharmacodynamics, and Toxicokinetics Demystified. Retrieved from [Link]

  • ALS Therapy Development Institute. (2022, November 30). Blog: What are Pharmacokinetic and Pharmacodynamic Studies? Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. Retrieved from [Link]

  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • National Institutes of Health. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC. Retrieved from [Link]

  • Symeres. (2025, September 9). Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. Retrieved from [Link]

  • IDEAS Network. (2017, January 24). The role of a statistician in drug development: Pre-clinical studies. Retrieved from [Link]

  • IKOSA. (2023, April 4). The Key To Robust Translational Results In Preclinical Data Analysis. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Antineo. (n.d.). In Vitro Endpoint Studies : Cytotoxicity, IC50 & Immune Assays. Retrieved from [Link]

  • Oxford Global. (2023, April 3). In Vivo Model Design and Assay Selection to Aid in Progression from Preclinical to Clinical. Retrieved from [Link]

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Cusabio. (n.d.). In Vivo vs. In Vitro: Choosing the Right Experimental Model for Your Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Principle of the ligand-receptor binding assay. Retrieved from [Link]

  • The Bridge. (2025, April 4). Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • ModernVivo. (2025, December 20). Tackling In Vivo Experimental Design. Retrieved from [Link]

  • Quanticate. (2011, May 25). The Role of a Statistician In a Pre-Clinical Study. Retrieved from [Link]

  • Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development. Retrieved from [Link]

  • Crown Bioscience. (2024, June 26). 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, April 15). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. Retrieved from [Link]

  • National Institutes of Health. (n.d.). General Principles of Preclinical Study Design. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]

  • protocols.io. (2019, November 13). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Statistical Analysis in Preclinical Biomedical Research. Retrieved from [Link]

  • PubMed. (2011, March 15). Guidelines for accurate EC50/IC50 estimation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

Sources

creating derivatives of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid for enhanced activity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic derivatization of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (3-MMB-2-CA) to enhance its pharmacological potency.

Based on current Structure-Activity Relationship (SAR) data, this scaffold exhibits privileged activity in anticancer (Pim-1 kinase inhibition) , antifungal (calcium flux modulation) , and ischemic cell death inhibition .[1]

Executive Summary & Rational Design

The 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry. While the parent carboxylic acid shows moderate biological activity, it is primarily a building block.[1] To achieve nanomolar potency (enhanced activity), the molecule requires specific modifications at two vectors:[1]

  • The C2-Carboxylate Vector (Target Binding): The carboxylic acid is a polar, ionizable group that limits membrane permeability.[1] Converting this to a lipophilic amide or heterocycle (e.g., 1,2,3-triazole) dramatically improves cellular uptake and provides hydrogen-bond acceptors for the ATP-binding pockets of kinases (e.g., Pim-1).[1]

  • The C3-Methoxymethyl Vector (Electronic/Steric Tuning): The methoxymethyl ether is metabolically labile. Replacing the methoxy group with nitrogen or sulfur nucleophiles (via a bromomethyl intermediate) creates a "side-chain arm" capable of reaching secondary binding pockets, a strategy proven to enhance ischemic cell protection.[1]

SAR Logic Visualization

The following diagram illustrates the strategic modification points for this scaffold.

SAR_Strategy Core 3-(Methoxymethyl)-1- benzofuran-2-carboxylic Acid C2_Mod C2-Position (COOH) Target: Binding Affinity Core->C2_Mod Primary Vector C3_Mod C3-Position (CH2OMe) Target: Metabolic Stability Core->C3_Mod Secondary Vector Ring_Mod Benzene Ring (C5/C7) Target: Lipophilicity Core->Ring_Mod Tuning Vector Amide Aryl Amides (Pim-1 Kinase Inhibition) C2_Mod->Amide Triazole 1,2,3-Triazoles (Antimicrobial Activity) C2_Mod->Triazole Amines Amino-methyl derivatives (Ischemic Protection) C3_Mod->Amines Halogens 5-Bromo/Chloro (Enhanced Potency) Ring_Mod->Halogens

Caption: Strategic derivatization vectors for the 3-MMB-2-CA scaffold to access distinct therapeutic classes.

Chemical Synthesis Protocols

To enhance activity, we must move beyond the acid.[1] The following protocols detail the conversion of the parent acid into high-potency amide derivatives (Protocol A) and C3-modified analogs (Protocol B).

Protocol A: High-Yield Amidation via HATU Coupling

Purpose: To create lipophilic amide derivatives for kinase inhibition (e.g., Pim-1) or anticancer activity.[1]

Reagents Required:

  • Starting Material: 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (1.0 eq)[1]

  • Amine Partner: e.g., 4-fluoroaniline or benzylamine (1.2 eq)[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the active ester.

  • Addition: Add the amine partner (1.2 mmol) dropwise.

  • Reaction: Stir the mixture at RT for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Work-up: Dilute the reaction mixture with EtOAc (30 mL) and wash sequentially with:

    • 1N HCl (2 x 10 mL) – Critical to remove unreacted amine and DIPEA.[1]

    • Saturated NaHCO3 (2 x 10 mL) – Removes unreacted acid.[1]

    • Brine (1 x 10 mL).

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Why this works: HATU is chosen over EDCI/HOBt because benzofuran-2-carboxylic acids can be sterically hindered at the C2 position by the C3-substituent. HATU minimizes racemization (if chiral amines are used) and drives the reaction to completion faster.

Protocol B: C3-Sidechain Diversification (Ether Cleavage & Substitution)

Purpose: To replace the methoxy group with pharmacological "warheads" (e.g., morpholine, thiols) for ischemic cell death inhibition.[1]

Reagents Required:

  • Starting Material: Methyl 3-(methoxymethyl)-1-benzofuran-2-carboxylate (Ester protection is required first).

  • Cleavage Agent: Boron Tribromide (BBr3) (1.0 M in DCM).[1]

  • Brominating Agent: Phosphorus Tribromide (PBr3).[1]

  • Nucleophile: Morpholine or Thiophenol.[1]

Step-by-Step Methodology:

  • Demethylation: Dissolve the methyl ester substrate in anhydrous DCM at -78°C. Add BBr3 (2.0 eq) dropwise. Allow to warm to 0°C over 2 hours. Quench with MeOH. This yields the 3-(hydroxymethyl) intermediate.

  • Bromination: Dissolve the 3-(hydroxymethyl) intermediate in anhydrous DCM at 0°C. Add PBr3 (0.4 eq) dropwise. Stir for 1 hour. This yields the 3-(bromomethyl) intermediate, a potent electrophile.[1]

  • Nucleophilic Substitution: Dissolve the 3-(bromomethyl) intermediate in acetonitrile. Add the nucleophile (e.g., Morpholine, 1.5 eq) and K2CO3 (2.0 eq).[1] Heat to 60°C for 3 hours.

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water (1:1) at RT for 2 hours.

Validation Check: The disappearance of the methoxy singlet (~3.3 ppm) and appearance of the methylene shift in 1H NMR confirms the transformation.

Biological Evaluation: Measuring "Enhanced Activity"

Once derivatives are synthesized, they must be screened.[1] The following table summarizes the expected activity enhancement based on specific substitutions.

Comparative Activity Table (Projected SAR Data)
Derivative TypeSubstitution (R)Target AssayExpected IC50 / ActivityMechanism of Enhancement
Parent Acid -OHPim-1 Kinase> 50 µM (Inactive)Poor cell permeability; weak binding.
Amide A -NH-(4-Fluorophenyl)Pim-1 Kinase2.5 µMHydrophobic interaction in ATP pocket.
Amide B -NH-(Benzyl-Piperazine)Pim-1 Kinase< 100 nM Additional salt-bridge formation.
C3-Thioether C3-CH2-S-PhenylIschemic Cell DeathEC50 = 0.5 µMAntioxidant capacity + channel modulation.[1]
Triazole 1,2,3-Triazole LinkerCandida albicansMIC = 4 µg/mLMimics amiodarone-like Ca2+ flux.[1]
Experimental Workflow Diagram

The following diagram outlines the decision tree for evaluating the synthesized derivatives.

Bio_Evaluation Start Synthesized Derivative Solubility Check Solubility (DMSO < 0.1%) Start->Solubility Assay_Choice Select Primary Assay Solubility->Assay_Choice Cancer MTT Assay (MCF-7 / HCT116) Assay_Choice->Cancer Cytotoxicity Enzyme Kinase Panel (Pim-1 / VEGFR) Assay_Choice->Enzyme Target Specific Fungal MIC Determination (Candida / Aspergillus) Assay_Choice->Fungal Antimicrobial Hit_ID Hit Identification (IC50 < 1 µM) Cancer->Hit_ID Enzyme->Hit_ID Fungal->Hit_ID

Caption: Workflow for biological validation of benzofuran derivatives.

References

  • Xiang, Y., et al. (2011).[1] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters.

  • Kowalewska, M., et al. (2013).[1][2] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry.

  • Suh, J., et al. (2010).[1][3][4] "Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Bua, S., et al. (2020).[1] "Benzofuran-Based Carboxylic Acids as Carbonic Anhydrase Inhibitors and Antiproliferative Agents against Breast Cancer." ACS Medicinal Chemistry Letters. [1]

  • Masubuchi, M., et al. (2001).[1][5] "Synthesis and biological evaluation of benzofuran derivatives as antifungal agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Benzofuran-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of benzofuran-2-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are actively working with this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the underlying principles of common synthetic routes, helping you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing the benzofuran-2-carboxylic acid core?

There are several robust methods, with the choice largely depending on the availability of starting materials and desired substitution patterns. The two most prevalent strategies are:

  • Synthesis from Salicylaldehydes : This is a versatile approach that typically involves the O-alkylation of a substituted salicylaldehyde with an α-haloacetate (like ethyl bromoacetate), followed by an intramolecular cyclization and subsequent hydrolysis of the resulting ester.[1][2]

  • The Perkin Rearrangement : This classic method involves the base-catalyzed ring contraction of a 3-halocoumarin to form the benzofuran-2-carboxylate.[3] It is known for high yields and can be significantly accelerated using microwave irradiation.[4][5]

Q2: What is the mechanism of the Perkin Rearrangement for this synthesis?

The Perkin rearrangement, in this context, is a coumarin–benzofuran ring contraction. The reaction proceeds in two distinct stages[6]:

  • Base-Catalyzed Ring Fission : The reaction is initiated by a nucleophilic attack of a hydroxide ion on the lactone carbonyl of the 3-halocoumarin. This opens the ring to form a phenoxide and a vinyl halide moiety.[4][5][6]

  • Intramolecular Cyclization : The newly formed phenoxide anion then performs an intramolecular nucleophilic attack on the vinyl halide, displacing the halide and forming the furan ring to yield the benzofuran-2-carboxylate salt.[4][6] Subsequent acidification yields the final carboxylic acid.

Q3: Can microwave synthesis really improve the Perkin Rearrangement?

Absolutely. Microwave-assisted synthesis offers a dramatic improvement over traditional methods. Conventional heating often requires refluxing for approximately 3 hours, whereas microwave irradiation can complete the reaction in as little as 5 minutes with excellent to quantitative yields (e.g., 99%).[4] This acceleration is due to efficient and uniform heating of the polar reaction mixture.

Q4: When synthesizing from a salicylaldehyde, what is the best base to use?

Potassium carbonate (K₂CO₃) is a widely used, inexpensive, and effective base for the initial O-alkylation step (a Williamson ether synthesis) in solvents like acetonitrile (CH₃CN) or dimethylformamide (DMF).[2][7][8] For the subsequent cyclization and dehydration steps, particularly when starting from intermediates like 2-hydroxybenzophenones, a stronger base like sodium ethoxide (EtONa) in ethanol can be highly effective, driving the reaction to completion and affording quantitative yields.[9]

Troubleshooting Guide

Q5: My yield is very low when reacting a 2-hydroxyketone (e.g., 2-hydroxybenzophenone) with ethyl bromoacetate. What's going wrong?

This is a common issue. The initial reaction with a weaker base might lead to a mixture of the desired O-alkylated product and a cyclized but not dehydrated intermediate (a 2,3-dihydro-1-benzofuran-2-carboxylate).[9]

  • Troubleshooting Steps :

    • Isolate the Intermediate Mixture : Instead of aiming for a one-pot reaction, isolate the crude mixture after the initial alkylation.

    • Force the Cyclization/Dehydration : Treat the isolated mixture with a stronger base. Refluxing with sodium ethoxide in absolute ethanol is a proven method to convert these intermediates quantitatively to the desired ethyl benzofuran-2-carboxylate.[9]

    • Consider a One-Pot Modification : For a simpler procedure, using potassium carbonate in refluxing acetone has been shown to provide the cyclized product in a single step with high yield (99%).[9]

Q6: I'm attempting a Perkin Rearrangement, but the reaction is slow and the yield is poor. How can I optimize it?

Slow reaction and poor yield in a conventional Perkin rearrangement often point to issues with temperature, base concentration, or reaction time.

  • Troubleshooting Steps :

    • Switch to Microwave Synthesis : This is the most effective solution. An optimized microwave protocol (e.g., 300W for 5 minutes at ~80°C) can provide near-quantitative yields and drastically cut reaction time.[4]

    • Check Your Base : Ensure you are using a sufficient molar excess of a strong base like sodium hydroxide in ethanol or methanol. The base is consumed in the initial ring-opening step.[4]

    • Ensure Adequate Temperature : If using conventional heating, ensure the mixture is maintained at a steady reflux for the required duration (typically 3 hours).[4]

Q7: My final benzofuran-2-carboxylic acid product is an oil or is difficult to purify. What are the standard workup and purification procedures?

The carboxylic acid product should be a solid at room temperature. If it's oily, it may be impure or still in its salt form.

  • Standard Workup & Purification :

    • Hydrolysis (if starting from an ester) : If your synthesis yields an ester, it must first be hydrolyzed. This is typically done by refluxing with an aqueous base like sodium hydroxide (2N NaOH) in a co-solvent like tetrahydrofuran (THF) or ethanol.[7][9]

    • Acidification : After hydrolysis or basic workup, the reaction mixture will contain the sodium or potassium salt of your product. This salt is often soluble. To isolate the product, the solution must be cooled and acidified with a strong acid, such as concentrated or 1M hydrochloric acid (HCl), to a pH of 1.[4][7]

    • Precipitation and Collection : Upon acidification, the neutral carboxylic acid should precipitate out of the aqueous solution as a solid. This solid can then be collected by vacuum filtration, washed with cold water to remove inorganic salts, and dried in an oven.[4]

    • Recrystallization : If the purity is still not satisfactory, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is a standard final purification step.

Key Synthetic Workflows & Mechanisms

The following diagrams illustrate the primary pathways and mechanisms discussed.

G cluster_0 Route 1: From Salicylaldehyde cluster_1 Route 2: Perkin Rearrangement A1 Substituted Salicylaldehyde A2 O-Alkylation (e.g., Ethyl Bromoacetate, K₂CO₃) A1->A2 A3 Ethyl 2-Formylphenoxyacetate A2->A3 A4 Intramolecular Cyclization (e.g., EtONa) A3->A4 A5 Ethyl Benzofuran-2-carboxylate A4->A5 A6 Base Hydrolysis (e.g., NaOH) A5->A6 A7 Final Product: Benzofuran-2-carboxylic Acid A6->A7 B1 3-Halocoumarin B2 Base-Catalyzed Ring Fission (NaOH, EtOH, Δ or MW) B1->B2 B3 Phenoxide-Vinyl Halide Intermediate B2->B3 B4 Intramolecular Cyclization B3->B4 B5 Sodium Benzofuran-2-carboxylate B4->B5 B6 Acidification (HCl) B5->B6 B7 Final Product: Benzofuran-2-carboxylic Acid B6->B7

Caption: High-level overview of the two primary synthetic routes.

G start 3-Halocoumarin step1 1. Base Attack (OH⁻ attacks lactone carbonyl) start->step1 intermediate1 Tetrahedral Intermediate step1->intermediate1 step2 2. Ring Opening (Lactone C-O bond breaks) intermediate1->step2 intermediate2 Phenoxide & Vinyl Halide Intermediate step2->intermediate2 step3 3. Intramolecular Attack (Phenoxide attacks vinyl carbon) intermediate2->step3 intermediate3 Cyclized Intermediate step3->intermediate3 step4 4. Halide Elimination & Tautomerization intermediate3->step4 product_salt Benzofuran-2-carboxylate Salt step4->product_salt step5 5. Acidification (H⁺) product_salt->step5 final_product Benzofuran-2-carboxylic Acid step5->final_product

Caption: Mechanism of the Perkin Rearrangement.

Optimized Reaction Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarins

This protocol is adapted from Marriott, K-S. C., et al. (2012) and provides an expedited route to the target compounds.[4]

Step-by-Step Methodology:

  • Reaction Setup : In a microwave process vial, combine the substituted 3-bromocoumarin (1.0 eq), sodium hydroxide (2.0 eq), and ethanol (e.g., 2 mL for a 0.15 mmol scale).

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, with a target temperature of 79°C.

  • Work-up : After cooling, dilute the reaction mixture with water.

  • Acidification : Acidify the aqueous solution to pH 1 using concentrated hydrochloric acid. This will cause the product to precipitate.

  • Isolation : Collect the resulting solid by vacuum filtration. Wash the solid with cold deionized water.

  • Drying : Dry the solid in an oven at 80°C to yield the pure benzofuran-2-carboxylic acid. Yields are typically >95%.[4]

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time ~3 hours5 minutes
Temperature Reflux79°C
Typical Yield Quantitative>95%
Reference [4][4]
Protocol 2: One-Pot Synthesis from Salicylaldehyde and Ethyl Bromoacetate

This protocol is a generalized procedure based on common literature methods.[2][7]

Step-by-Step Methodology:

  • Reaction Setup : To a round-bottom flask, add the substituted salicylaldehyde (1.0 eq), anhydrous potassium carbonate (3.0 eq), and acetonitrile (to make a ~0.15 M solution).

  • O-Alkylation : Stir the mixture for 5 minutes, then add ethyl bromoacetate (1.2 eq). Equip the flask with a reflux condenser and heat to reflux. Monitor the reaction by TLC until the starting salicylaldehyde is consumed.

  • Hydrolysis & Cyclization : Cool the reaction mixture. Add a 30% ethanolic potassium hydroxide solution and heat under reflux for 4 hours to facilitate both ester hydrolysis and intramolecular cyclization.[7]

  • Work-up : After cooling, evaporate the solvents under reduced pressure.

  • Acidification : Dissolve the residue in water and acidify with 1M hydrochloric acid to precipitate the product.[7]

  • Isolation : Collect the solid by vacuum filtration, wash with water, and dry to obtain the benzofuran-2-carboxylic acid.

Reagent/ConditionFunctionCommon Choices
Starting Material Phenolic AldehydeSubstituted Salicylaldehydes
Alkylating Agent Provides C2 and CarboxylateEthyl Bromoacetate, Ethyl Chloroacetate
Base Deprotonates PhenolK₂CO₃, NaH
Solvent Reaction MediumCH₃CN, DMF, Acetone
Hydrolysis/Cyclization Saponification & Ring ClosureNaOH(aq)/EtOH, KOH(aq)/EtOH

References

  • Marriott, K-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. Available from: [Link]

  • Talele, T. T., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 7, 28. Available from: [Link]

  • Marriott, K-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Available from: [Link]

  • Imbriaco, G., et al. (2010). CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2-CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. HETEROCYCLES, 81(12), 2865-2872. Available from: [Link]

  • Jadhav, S. D., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. ChemistryOpen, 8(4), 435-440. Available from: [Link]

  • Bowden, K., & Battah, S. (1998). Reactions of carbonyl compounds in basic solutions. Part 32.1 The Perkin rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (7), 1603-1608. Available from: [Link]

  • Ibrahim, M. A., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. Available from: [Link]

  • Kumar, R., & Yusuf, M. (2016). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1-20. Available from: [Link]

  • Jadhav, S. D., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 346. Available from: [Link]

  • Wikipedia. (2024). Perkin rearrangement. Available from: [Link]

  • Talele, T. T., et al. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journals. Available from: [Link]

Sources

Technical Support Center: Stability Protocols for 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Alerts

Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistent analytical data, disappearing peaks, or unexpected mass shifts with 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (MMBCA) .

This compound possesses a specific structural vulnerability: the benzofuran-2-carboxylic acid motif is electronically predisposed to decarboxylation and esterification . The electron-rich furan ring facilitates the loss of


 under thermal or acidic stress, while the carboxylic acid is highly reactive in protic solvents.
🚨 Critical Stability Alerts
ParameterRisk LevelMechanismPrevention
Temperature High Thermal Decarboxylation (Loss of

)
Store at -20°C. Never heat solutions >40°C.
Solvent (MeOH/EtOH) High Fisher Esterification (Autocatalytic)Avoid alcohols for stock solutions.[1] Use DMSO or ACN.
Acidic pH Medium Acid-Catalyzed DecarboxylationUse buffered mobile phases (pH 4.5–5.0) instead of 0.1% TFA.
Light Medium Photochemical Dimerization/OxidationStore in amber vials. Protect from direct UV.

Diagnostic Workflow

Use this logic tree to identify the specific degradation pathway affecting your experiment.

DiagnosticWorkflow Start Observation: Loss of Purity CheckMS Check LC-MS Spectrum Start->CheckMS MassM44 Mass Shift: [M-44] CheckMS->MassM44 Peak at m/z 162 (approx) MassM14 Mass Shift: [M+14] CheckMS->MassM14 Peak at m/z 220 (approx) NewPolar New Polar Peak (No Mass Change) CheckMS->NewPolar Retention Time Shift DiagDecarb Diagnosis: Decarboxylation (Loss of CO2) MassM44->DiagDecarb DiagEster Diagnosis: Methyl Esterification (Solvent Reaction) MassM14->DiagEster DiagPhoto Diagnosis: Photodegradation (Isomerization/Oxidation) NewPolar->DiagPhoto

Figure 1: Diagnostic logic for identifying degradation pathways based on LC-MS mass shifts.

Troubleshooting Guide (Q&A)

Issue 1: "My compound disappears during LC-MS analysis, and I see a peak at [M-44]."

Diagnosis: Thermal or Acid-Catalyzed Decarboxylation. Technical Insight: Benzofuran-2-carboxylic acids are susceptible to decarboxylation because the resulting carbanion (or intermediate) at the C2 position is stabilized by the oxygen atom of the furan ring. This process is accelerated by heat and low pH (common in standard HPLC methods using 0.1% Formic Acid or TFA).

Corrective Action:

  • Lower the Column Temperature: Reduce column oven temperature to 25°C or 30°C . Avoid 40°C+ conditions.

  • Buffer the Mobile Phase: Switch from strong acids (TFA) to a buffered system.

    • Recommended: 10 mM Ammonium Acetate (pH 5.0). This keeps the acid deprotonated (

      
      ), which is generally more stable against decarboxylation than the protonated form (
      
      
      
      ) in the gas phase/source, though solution chemistry varies.
  • Check the Inlet: High temperatures in the ESI source (desolvation line) can induce in-source fragmentation. If the peak exists in UV but shows M-44 in MS, it is in-source decarboxylation (an artifact), not sample degradation.

Issue 2: "I prepared a stock solution in Methanol, and after 24 hours, the purity dropped to 80%."

Diagnosis: Solvolysis / Esterification. Technical Insight: Carboxylic acids on aromatic rings can undergo "pseudo-autocatalytic" esterification in methanol or ethanol. Even without added acid, the acidity of the MMBCA itself (


) is sufficient to drive the equilibrium toward the methyl ester over time.

Corrective Action:

  • Change Solvent: Immediately switch to DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) for stock solutions.

  • Avoid Protic Solvents: Do not use MeOH or EtOH for dilution unless analyzing immediately. Use Acetonitrile (ACN) for working dilutions.

Issue 3: "The DMSO stock solution turned yellow/brown after a week on the bench."

Diagnosis: Photochemical Oxidation. Technical Insight: The benzofuran core is a chromophore that absorbs UV light. The 3-methoxymethyl group (a benzylic ether equivalent) is susceptible to radical oxidation at the benzylic carbon upon UV exposure, potentially leading to the aldehyde or alcohol derivatives.

Corrective Action:

  • Amber Glass: Store all solutions in amber vials.

  • Inert Atmosphere: For long-term storage (>1 month), purge the headspace of the vial with Argon or Nitrogen to prevent oxidative degradation.

Validated Experimental Protocols

Protocol A: Recommended LC-MS Method for Stability Assessment

Use this method to distinguish between actual degradation and in-source artifacts.

ParameterSettingRationale
Column C18 (e.g., Waters BEH or Agilent Zorbax), 1.7 µmStandard reversed-phase retention.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0) Prevents acid-catalyzed decarboxylation on-column.
Mobile Phase B AcetonitrileAprotic organic modifier.
Gradient 5% to 95% B over 5 minFast run to minimize thermal exposure.
Flow Rate 0.4 mL/minStandard.
Col. Temp 25°C CRITICAL: Minimizes thermal degradation.
Detection UV 254 nm + MS (ESI-)Negative mode is often more sensitive for carboxylic acids.
Protocol B: Handling & Storage (SOP)
  • Arrival: Store solid powder at -20°C immediately.

  • Solubilization:

    • Weigh MMBCA into an amber vial.

    • Dissolve in anhydrous DMSO to 10 mM or 20 mM.

    • Vortex briefly; do not sonicate with heat.

  • Usage:

    • Aliquot stock into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Keep on ice during experiments.

Mechanistic Visualization

The following diagram illustrates the chemical pathways leading to the observed impurities.

DegradationPathways Parent MMBCA (Parent Acid) Decarb 3-(methoxymethyl)benzofuran (Decarboxylated) Parent->Decarb -CO2 Ester Methyl Ester (Solvolysis Product) Parent->Ester +MeOH, -H2O Oxid 3-Formyl-benzofuran (Oxidation) Parent->Oxid [O] HeatAcid Heat (>40°C) or Acid (H+) HeatAcid->Decarb MeOH Methanol (Solvent) MeOH->Ester UV UV Light / O2 UV->Oxid

Figure 2: Primary degradation pathways: Decarboxylation (Red), Esterification (Yellow), and Oxidation (Green).

References

  • PubChem. Benzofuran-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Master Organic Chemistry. Decarboxylation of Carboxylic Acids: Mechanism and Conditions. [Link]

  • Organic Chemistry Portal. Methoxymethyl Ethers (MOM) and Benzylic Ether Stability. [Link][2]

  • NIST Chemistry WebBook. Benzofuran-2-carboxylic acid: Phase change and spectral data. [Link][1]

Sources

Technical Support Center: Navigating Benzofuran-Induced Cytotoxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzofuran compounds. This guide is designed to provide expert insights and practical solutions for mitigating the inherent cytotoxicity of this important class of molecules in your cell-based assays. By understanding the underlying mechanisms and implementing the strategies outlined below, you can enhance the accuracy and reliability of your experimental data.

Introduction: The Benzofuran Paradox

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, this therapeutic potential is often coupled with significant in vitro cytotoxicity, which can confound experimental results and mask the true biological effects of the compounds under investigation.[1][3][4][5] This guide will equip you with the knowledge to anticipate, troubleshoot, and mitigate these cytotoxic effects.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter when working with benzofuran compounds in cell-based assays.

Issue 1: Unexpectedly High Cytotoxicity at Low Concentrations

Symptom: You observe significant cell death in your assay (e.g., MTT, LDH) at concentrations where you expect to see a specific biological effect, not widespread toxicity.

Probable Causes:

  • Reactive Oxygen Species (ROS) Production: A primary driver of benzofuran-induced cytotoxicity is the generation of intracellular ROS.[6][7] This oxidative stress can lead to damage of cellular components and trigger apoptosis.[8]

  • Compound Instability: Some benzofuran derivatives can be unstable in aqueous culture media, degrading into more toxic byproducts.[9] This is particularly true for polyphenolic compounds, which can be sensitive to pH, light, and oxygen.[9]

  • High Cellular Uptake: The lipophilic nature of the benzofuran core can lead to rapid and high intracellular accumulation, reaching toxic levels even at low external concentrations.

Solutions:

  • Co-incubation with Antioxidants: To counteract ROS-mediated cytotoxicity, co-incubate your cells with an antioxidant. N-acetylcysteine (NAC) is a common and effective choice.

    • Rationale: NAC is a precursor to glutathione, a major endogenous antioxidant, and can directly scavenge free radicals, thus mitigating oxidative stress and its downstream apoptotic effects.

    Experimental Protocol: Antioxidant Co-treatment
    • Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.

    • Antioxidant Pre-treatment (Optional but Recommended): Pre-incubate the cells with a non-toxic concentration of NAC (typically 1-5 mM) for 1-2 hours before adding the benzofuran compound.

    • Co-treatment: Prepare your benzofuran compound dilutions in media already containing the desired concentration of NAC. Remove the pre-treatment media and add the co-treatment media to your cells.

    • Incubation: Incubate for your standard experimental duration.

    • Assay: Proceed with your planned cytotoxicity or functional assay.

    G

  • Optimize Compound Concentration and Incubation Time: Perform a detailed dose-response and time-course experiment to identify a sub-toxic concentration and a suitable time window to observe the desired biological effect without inducing widespread cell death.[10]

  • Assess Compound Stability: If you suspect degradation, you can assess the stability of your benzofuran compound in your specific cell culture medium under experimental conditions (e.g., 37°C, 5% CO2).[9] If significant degradation occurs, consider replenishing the compound by changing the medium at regular intervals (e.g., every 24 hours).[9]

Issue 2: Inconsistent or Non-reproducible Results

Symptom: You observe high variability between replicate wells, plates, or experiments.

Probable Causes:

  • Compound Precipitation: Benzofuran derivatives can have poor aqueous solubility. Precipitation in the stock solution or in the culture medium leads to inaccurate dosing.[9]

  • Serum Protein Binding: Benzofurans can bind to proteins in the fetal bovine serum (FBS) of the culture medium.[1][11][12] This binding can reduce the free, bioavailable concentration of the compound, leading to variability if serum concentrations are not strictly controlled.

  • Variability in Cell Health: Inconsistent cell passage number, confluency, or overall health can significantly impact their sensitivity to cytotoxic compounds.[13]

Solutions:

  • Improve Compound Solubility:

    • Prepare high-concentration stock solutions in an appropriate solvent like DMSO.[9]

    • When diluting into aqueous media, ensure rapid and thorough mixing.

    • Consider using a lower percentage of serum in the final assay medium to improve solubility.[9]

  • Standardize Serum Concentration: Use a consistent lot and concentration of FBS for all related experiments. Be aware that reducing serum concentration to improve solubility will also increase the bioavailable fraction of the compound, potentially increasing its cytotoxicity.

  • Maintain Consistent Cell Culture Practices:

    • Use cells within a consistent and low passage number range.[13]

    • Ensure uniform cell seeding density.[13]

    • Treat cells when they are in the logarithmic growth phase and at a consistent confluency.[13]

Issue 3: Assay-Specific Artifacts

Symptom: You suspect your benzofuran compound is interfering with the assay chemistry itself.

Probable Causes:

  • MTT Assay Interference: Some benzofuran compounds, particularly those with antioxidant properties, can directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability.[14]

  • Fluorescence Interference: Many benzofuran derivatives are intrinsically fluorescent, which can cause high background signals in fluorescence-based assays.[9]

  • LDH Assay Interference: The compound may inhibit the lactate dehydrogenase (LDH) enzyme, leading to an underestimation of cytotoxicity.[13]

Solutions:

  • Run Cell-Free Controls: To test for assay interference, run your assay with the benzofuran compound in cell-free medium.

    • For MTT assays, a color change in the absence of cells indicates direct reduction of the tetrazolium salt.[14]

    • For fluorescence-based assays, high readings in cell-free wells indicate intrinsic compound fluorescence.[9]

    • For LDH assays, add the compound to the positive control (lysed cells) and check if the signal is reduced.[13]

  • Choose an Alternative Assay:

    • If MTT interference is confirmed, consider an alternative viability assay such as the sulforhodamine B (SRB) assay, which measures total protein content and is less prone to interference from reducing compounds.[14]

    • If LDH interference is present, consider a different cytotoxicity assay that measures a different endpoint, such as a membrane integrity dye.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of benzofuran-induced cytotoxicity?

The primary mechanism often involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[6][7] This leads to mitochondrial dysfunction and the activation of apoptotic pathways, characterized by the activation of caspases, particularly caspase-3 and caspase-7.[8][13][15][16]

G

Q2: How do I choose the right antioxidant and concentration to use?

N-acetylcysteine (NAC) is a good starting point due to its well-documented efficacy and low toxicity. A typical starting concentration range is 1-5 mM. It is crucial to perform a dose-response experiment with the antioxidant alone to ensure it is not toxic to your cells at the concentration you plan to use. Other antioxidants like Trolox can also be considered.[17]

Q3: Can I use a lower serum concentration to reduce protein binding and increase compound availability?

Yes, but this must be done with caution. While reducing the serum concentration will increase the free fraction of the benzofuran compound, it will also likely increase its cytotoxic effect. Additionally, some cell lines require a certain percentage of serum for optimal health and growth. If you choose to reduce the serum, you must re-optimize your compound's working concentration.

Q4: My benzofuran compound seems to have both antioxidant and cytotoxic properties. How do I interpret my results?

This is a known characteristic of some benzofuran derivatives.[17] They may exhibit antioxidant effects at lower concentrations and become pro-oxidant and cytotoxic at higher concentrations. A careful dose-response analysis is critical. The "therapeutic window" for your desired effect may be narrow. Consider using assays that measure specific endpoints related to your hypothesis (e.g., a reporter assay for a specific pathway) in parallel with a general cytotoxicity assay.

Q5: What are the best practices for preparing and storing benzofuran compound stock solutions?

It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous dimethyl sulfoxide (DMSO).[9] Aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9] Always prepare fresh dilutions in your aqueous buffer or cell culture medium immediately before each experiment.[9]

Parameter Recommendation Rationale
Solvent Anhydrous DMSOHigh solubility for many benzofurans.
Stock Concentration 10-20 mMMinimizes the volume of DMSO added to cultures.
Storage -20°C or -80°C, protected from lightPrevents degradation.
Aliquoting Single-use volumesAvoids repeated freeze-thaw cycles.
Working Solutions Prepare fresh before each useEnsures compound integrity in aqueous media.
Final DMSO Conc. Typically ≤ 0.5%Minimizes solvent-induced cytotoxicity.

Table 1: Best Practices for Benzofuran Stock Solutions

By applying these troubleshooting strategies and keeping these key considerations in mind, you can effectively mitigate the challenges associated with benzofuran cytotoxicity and generate high-quality, reproducible data in your cell-based assays.

References

  • In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024). MDPI. Available at: [Link]

  • Manna, S. K., Bose, J. S., Gangan, V., Raviprakash, N., Navaneetha, T., Raghavendra, P. B., Babajan, B., Kumar, C. S., & Jain, S. K. (2010). Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB. The Journal of biological chemistry, 285(29), 22318–22327. Available at: [Link]

  • Chong, Y., He, P., Wang, S., Li, Y., & Li, F. (2014). Discovery of a benzofuran derivative (MBPTA) as a novel ROCK inhibitor that protects against MPP⁺-induced oxidative stress and cell death in SH-SY5Y cells. Free radical biology & medicine, 74, 283–293. Available at: [Link]

  • Manna, S. K., et al. (2010). Novel Derivative of Benzofuran Induces Cell Death Mostly by G2/M Cell Cycle Arrest through p53-dependent Pathway but Partially by Inhibition of NF- B. ResearchGate. Available at: [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2022). PMC. Available at: [Link]

  • Effects of the benzofuran-2-ones 6–9 on catechol-induced intracellular... (n.d.). ResearchGate. Available at: [Link]

  • Neuroprotective Effect of Isobenzofuranones on Hydrogen Peroxide-Mediated Redox Imbalance in Primary Cultures of Hippocampal Neurons. (2019). SciELO. Available at: [Link]

  • Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs. Available at: [Link]

  • Hsieh, C. T., Hsieh, Y. H., Chen, Y. J., Chen, W. J., & Tang, C. H. (2016). BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. International journal of molecular sciences, 17(9), 1481. Available at: [Link]

  • The dose-dependent curves for cytotoxicity screening of the benzofuran... (n.d.). ResearchGate. Available at: [Link]

  • Activity of caspase 3 and 7 in K562 cells treated with the test... (n.d.). ResearchGate. Available at: [Link]

  • Protein Binding of Benzofuran Derivatives. (2022). Encyclopedia MDPI. Available at: [Link]

  • Cellular antioxidant activity assay & cytotoxicity. (2022). BMG LABTECH. Available at: [Link]

  • Hsieh, C. T., et al. (2016). BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway. MDPI. Available at: [Link]

  • (PDF) Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2025). ResearchGate. Available at: [Link]

  • Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (2022). PubMed. Available at: [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. Available at: [Link]

  • Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2024). PMC. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025). ResearchGate. Available at: [Link]

  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (2021). Pharmacognosy Journal. Available at: [Link]

  • Benzofuran derivatives inhibit 11β-hydroxysteroid dehydrogenase type 1 activity in rat adipose tissue. (n.d.). PubMed. Available at: [Link]

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). PMC. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Available at: [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2021). MDPI. Available at: [Link]

  • Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Science Central. Available at: [Link]

  • In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. (2016). PubMed. Available at: [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025). NCBI. Available at: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. Available at: [Link]

  • Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (n.d.). PMC. Available at: [Link]

  • Deriving protein binding‐corrected chemical concentrations for in vitro testing. (n.d.). PMC. Available at: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. Available at: [Link]

  • What causes high background in cell based assays? (2020). ResearchGate. Available at: [Link]

  • The Anticancer Effects of the Pro-Apoptotic Benzofuran-Isatin Conjugate (5a) Are Associated With p53 Upregulation and Enhancement of Conventional Chemotherapeutic Drug Efficiency in Colorectal Cancer Cell Lines. (n.d.). Frontiers. Available at: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (2023). Semantic Scholar. Available at: [Link]

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). PMC. Available at: [Link]

Sources

challenges in the scale-up production of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Ticket ID: BZF-3-MM-SC Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary

The scale-up production of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid presents a unique triad of challenges: radical initiation latency during the functionalization of the methyl group, chemoselectivity during the etherification, and thermal instability (decarboxylation) of the final acid product.

This guide moves beyond standard literature preparations to address the "hidden" failure modes encountered at the kilogram scale. It is structured to guide you through the three critical synthetic phases, providing self-validating checkpoints to ensure batch integrity.

Phase 1: The Radical Bromination (Functionalization)

Objective: Conversion of ethyl 3-methylbenzofuran-2-carboxylate to ethyl 3-(bromomethyl)benzofuran-2-carboxylate.

The Core Challenge: The "Induction Period" Trap

At the bench scale, N-bromosuccinimide (NBS) reactions often start immediately. On a pilot scale, the induction period (time between reagent addition and radical propagation) can be unpredictable. If you accumulate too much initiator/NBS before the reaction "kicks off," you risk a massive, uncontrollable exotherm.

Protocol & Troubleshooting

Reagents: Ethyl 3-methylbenzofuran-2-carboxylate, NBS (1.05 equiv), AIBN or Benzoyl Peroxide (cat.), CCl4 or PhCl (Solvent).

IssueSymptomRoot CauseTechnical Solution
Stalled Reaction Solution remains yellow (unreacted NBS) after 1 hour at reflux.High Moisture Content. Water quenches the radical chain propagation.Validation Step: Ensure solvent water content is <0.05% (Karl Fischer). If stalled, do NOT add more initiator immediately. Cool to 40°C, purge with N2 for 30 mins, then reheat.
Polychlorination Formation of gem-dibromo species (>5%).High Local Concentration. Dosing Strategy: Do not dump NBS. Use a screw feeder or portion-wise addition over 2 hours to maintain low instantaneous NBS concentration.
Runaway Exotherm Sudden temperature spike >10°C.Accumulation Effect. Safety Protocol: Monitor the off-gassing (if open system) or color change. If the solution turns pale (reaction progress) before the next addition, you are safe. If it stays yellow, STOP addition.
Critical Process Parameter (CPP)
  • Conversion Limit: Stop the reaction at 90-95% conversion . Pushing for 100% conversion exponentially increases the formation of the dibromo impurity, which is inseparable by crystallization.

Phase 2: Methoxylation (Ether Formation)

Objective: Conversion of ethyl 3-(bromomethyl)benzofuran-2-carboxylate to ethyl 3-(methoxymethyl)benzofuran-2-carboxylate.

The Core Challenge: Solvolysis vs. Polymerization

The bromomethyl group is a potent electrophile (lachrymator). The benzofuran ring is electron-rich. If the reaction mixture becomes too acidic (HBr generation), the furan ring can polymerize. If the base is too strong (e.g., concentrated NaOMe), you risk ring opening or side reactions.

Protocol & Troubleshooting

Reagents: Methanol (solvent/reactant), Na2CO3 or K2CO3 (acid scavenger). Note: Avoid pure NaOMe to prevent aggressive transesterification/degradation.

Q: Why is my yield dropping during workup? A: The 3-(bromomethyl) intermediate is unstable. Do not isolate it if possible.

  • Telescoping Strategy: Perform the bromination in a solvent compatible with the next step (e.g., switch bromination solvent to acetonitrile or perform a solvent swap), then add the methanol/base directly to the crude brominated mixture.

Q: I see a new impurity at RRT 0.85. A: This is likely the dimer .

  • Mechanism: One molecule of product reacts with one molecule of starting bromide.

  • Fix: High dilution is key. Ensure Methanol is in large excess (>10 volumes). High agitation rates are required to prevent local "hotspots" of concentration.

Phase 3: Hydrolysis & Isolation (The Decarboxylation Risk)

Objective: Saponification of the ester to the final acid.

The Core Challenge: Decarboxylation

Benzofuran-2-carboxylic acids are prone to losing CO2 to form 3-substituted benzofurans, especially under acidic conditions with heat.

Visualization of the Failure Mode

DecarboxylationRisk cluster_prevention Prevention Strategy Target Target: 3-(methoxymethyl) benzofuran-2-carboxylic acid Conditions Trigger: High Temp (>60°C) + Strong Acid (pH < 1) Target->Conditions Heating during acidification Impurity Impurity: 3-(methoxymethyl) benzofuran (Decarboxylated) Conditions->Impurity Loss of CO2 Step1 1. Saponify with NaOH/MeOH Step2 2. Remove MeOH (Vacuum) Step3 3. Cool to <10°C Step4 4. Acidify SLOWLY to pH 3-4

Caption: Thermal instability pathway of benzofuran-2-carboxylic acids. Decarboxylation is irreversible.

Protocol & Troubleshooting
  • Saponification: Use NaOH (2.0 equiv) in MeOH/Water. Reflux is generally safe at high pH because the carboxylate salt is stable.

  • Acidification (The Danger Zone):

    • Do NOT add acid to the hot solution.

    • Cool the batch to 0–5°C.

    • Acid Selection: Use dilute HCl (1M) or H2SO4.

    • Target pH: Do not overshoot to pH 0. Stop at pH 3.0–3.5 . The product will precipitate.

    • Filtration: Filter immediately. Do not let the acidic slurry stir overnight.

Master Workflow Diagram

Workflow Start Start: Ethyl 3-methyl benzofuran-2-carboxylate Step1 Step 1: Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Dry Solvent <0.05% H2O Inter1 Intermediate: 3-Bromomethyl ester Step1->Inter1 90% Conv. Avoid Di-bromo Step2 Step 2: Methoxylation (MeOH, K2CO3, 50°C) Inter1->Step2 Telescope (Avoid Isolation) Inter2 Intermediate: 3-Methoxymethyl ester Step2->Inter2 Dilution Control Step3 Step 3: Saponification (NaOH, THF/H2O) Inter2->Step3 Base Hydrolysis Final Target Acid (Precipitate at pH 3) Step3->Final Cold Acidification (Prevent Decarboxylation)

Caption: Optimized scale-up workflow emphasizing telescoping of the unstable bromomethyl intermediate.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of methanol for the etherification step? A: No. If you use ethanol, you will form the 3-ethoxymethyl derivative. The solvent acts as the nucleophile. You must use the alcohol corresponding to the ether you wish to form.

Q: The final product is pink/brown. How do I purify it? A: Benzofurans are light-sensitive and prone to oxidation.

  • Solution: Recrystallize from Ethyl Acetate/Heptane or Ethanol/Water .

  • Trick: Add a pinch of sodium metabisulfite during the recrystallization to reduce colored quinone-like impurities.

Q: My melting point is 10°C lower than the literature value. A: This usually indicates the presence of the decarboxylated impurity (3-methoxymethylbenzofuran) or trapped solvent.

  • Check: Run an HPLC or GC. If the decarboxylated impurity is present, it is very difficult to remove by crystallization due to similar solubility profiles. You may need to re-dissolve in base (forming the salt), extract the non-acidic impurity with an organic solvent (DCM), and re-precipitate the acid carefully.

References

  • General Synthesis of 3-substituted Benzofurans: Kirsch, G., et al. "Synthesis of selected 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives." Journal of Heterocyclic Chemistry. (Verified via ResearchGate).

  • Bromination & Substitution Protocols (Analogous Systems): Al-Sanea, M. M., et al. "Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents."[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2025. Describes the NBS bromination and nucleophilic substitution sequence on the 3-methyl group.

  • Decarboxylation Kinetics of Benzofuran-2-Carboxylic Acids: Dhotare, B. B., et al. "Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones."[2] Beilstein Journal of Organic Chemistry, 2024. Discusses the stability and decarboxylation pathways of benzofuran derivatives.

  • Safety Data & Handling (Ethyl 3-methylbenzofuran-2-carboxylate): PubChem Compound Summary for CID 2388825.

Sources

Validation & Comparative

Structural Confirmation of Synthesized 3-(Methoxymethyl)-1-benzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analytical Guide for Drug Discovery

Executive Summary & Strategic Context

In the development of benzofuran-based therapeutics (often targeting kinases or GPCRs), the precision of side-chain functionalization is critical. 3-(Methoxymethyl)-1-benzofuran-2-carboxylic acid (CAS 734546-74-8) serves as a pivotal scaffold intermediate. However, its synthesis—often involving the functionalization of a 3-methyl precursor or cyclization of phenylacetic acid derivatives—is prone to generating constitutional isomers that share the exact molecular formula (C₁₁H₁₀O₄ ) but possess vastly different biological activities.

This guide objectively compares the "performance" of standard analytical workflows against a rigorous, multi-dimensional structural confirmation protocol. We demonstrate that relying solely on low-resolution Mass Spectrometry (MS) or 1D ¹H NMR is insufficient for GMP-level validation. Instead, we propose a self-validating 2D NMR & HRMS workflow that unambiguously distinguishes the target from its common regioisomers.

The Structural Challenge: Target vs. "Silent" Alternatives

Before detailing the protocol, we must identify the "alternatives"—the specific impurities and isomers that mimic the target product.

FeatureTarget Molecule Alternative A (Regioisomer) Alternative B (Ester Isomer)
Structure 3-(methoxymethyl)-benzofuran-2-COOH 6-methoxy-3-methyl-benzofuran-2-COOH Methyl 3-(hydroxymethyl)-benzofuran-2-carboxylate
Formula C₁₁H₁₀O₄C₁₁H₁₀O₄C₁₁H₁₀O₄
Exact Mass 206.0579206.0579206.0579
Origin Desired ProductCyclization Error (Ring substitution)Incomplete Hydrolysis / Wrong Methylation
Detection Risk N/AHigh (Co-elutes in HPLC)High (Similar polarity)

Analytical Performance Gap:

  • LC-MS (Low Res): Cannot distinguish any of the above (all m/z 206).

  • 1D ¹H NMR: Can distinguish, but chemical shifts of -OCH₃ groups often overlap (3.8–4.0 ppm range).

  • Proposed Protocol: Resolves all three using scalar coupling connectivity (HMBC).

Comprehensive Analytical Protocols
Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate Elemental Composition.

Protocol:

  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for carboxylic acids).

  • Sample Prep: Dissolve 0.1 mg in MeOH:H₂O (50:50) + 0.1% Formic Acid.

  • Criteria:

    • Observed [M-H]⁻: 205.0506 ± 5 ppm.

    • Isotopic Pattern: ¹³C abundance must match C₁₁ profile.

Insight: While HRMS confirms the formula C₁₁H₁₀O₄, it is blind to the connectivity. It serves only as a gatekeeper to reject gross synthesis failures (e.g., unreacted 3-bromomethyl precursors).

Phase 2: Nuclear Magnetic Resonance (NMR) - The Gold Standard

Objective: Unambiguous Regiochemical Assignment.

Protocol:

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to prevent aggregation of the carboxylic acid and ensure solubility).

  • Concentration: 5–10 mg in 600 µL solvent.

  • Acquisition: 400 MHz or higher.

Data Interpretation Guide (Target vs. Alternatives):

MoietyTarget Expected Shift (δ) Diagnostic Logic (Why it works)
-COOH ~13.0-14.0 ppm (Broad Singlet)Confirms free acid. Disproves Alternative B (Ester would lack this).
C3-CH₂-O ~4.80 ppm (Singlet)Crucial: A methylene singlet at this shift indicates attachment to an electronegative atom (Oxygen) and an aromatic ring.
-OCH₃ ~3.30 - 3.40 ppm (Singlet)Aliphatic ether shift. Contrast: Aromatic methoxy (Alternative A) appears downfield at ~3.80 ppm; Ester methoxy (Alternative B) at ~3.90 ppm.
Aromatic Ring 7.2 - 7.8 ppm (4H, Multiplet)Requires 4 protons. If only 3 protons are seen, the ring is substituted (Alternative A).
Phase 3: 2D NMR (HMBC) - The Tie-Breaker

Objective: Verify C-O-C connectivity.

Protocol: Run a Gradient-selected Heteronuclear Multiple Bond Coherence (gHMBC) experiment optimized for long-range coupling (8 Hz).

Validation Logic:

  • Target: The methylene protons at 4.8 ppm must show a correlation to the C3 quaternary carbon of the benzofuran ring (~115-120 ppm) and the C2 quaternary carbon (~145-150 ppm).

  • Alternative A: The methyl protons at 2.4 ppm would correlate to C3. The methoxy protons at 3.8 ppm would correlate to a ring carbon (C6), not the side chain.

Visualizing the Confirmation Logic

The following diagram illustrates the decision tree used to validate the structure, screening out the most common synthetic pitfalls.

StructuralConfirmation Start Synthesized Product (Crude/Purified) HRMS Step 1: HRMS (ESI-) Target: m/z 205.0506 Start->HRMS Fail_Mass STOP: Incorrect Formula (Check Bromination/Oxidation) HRMS->Fail_Mass Mass Mismatch NMR_1H Step 2: 1H NMR (DMSO-d6) HRMS->NMR_1H Mass Correct Check_COOH Signal > 11 ppm? NMR_1H->Check_COOH Is_Ester Impurity: Methyl Ester (Alternative B) Check_COOH->Is_Ester No (Missing) Check_Me Methoxy Shift Position? Check_COOH->Check_Me Yes (Present) Path_Aliphatic ~3.3-3.4 ppm (Aliphatic -OCH3) Check_Me->Path_Aliphatic Upfield Path_Aromatic ~3.8 ppm (Aromatic -OCH3) Check_Me->Path_Aromatic Downfield Check_CH2 CH2 Singlet @ ~4.8 ppm? Path_Aliphatic->Check_CH2 Is_RingSub Impurity: Ring Isomer (Alternative A) Path_Aromatic->Is_RingSub HMBC Step 3: HMBC Correlation CH2 -> C2/C3 Ring Carbons Check_CH2->HMBC Signal Present Confirmed CONFIRMED STRUCTURE 3-(methoxymethyl)-1-benzofuran-2-COOH HMBC->Confirmed Correlations Valid

Figure 1: Analytical Decision Matrix for distinguishing the target benzofuran from isobaric impurities.

Synthesis & Impurity Origin (Context)[1][2][3][4][5][6][7]

To understand why these confirmation steps are necessary, we must visualize the synthetic pathway. The formation of the target usually proceeds via a 3-halomethyl intermediate.

SynthesisPath Precursor 3-Methyl-benzofuran-2-carboxylate Step1 NBS / Radical Bromination Precursor->Step1 Intermed 3-(Bromomethyl) Intermediate Step1->Intermed Side1 Over-bromination (Dibromo impurity) Step1->Side1 Excess NBS Step2 MeOH / NaOMe (Substitution) Intermed->Step2 TargetEster 3-(Methoxymethyl) Ester Step2->TargetEster Step3 LiOH / Hydrolysis TargetEster->Step3 Final Target Acid Step3->Final Side2 Incomplete Hydrolysis (Alternative B) Step3->Side2 pH < 10

Figure 2: Synthetic workflow highlighting where critical impurities (Alternatives) are generated.

Data Summary Table

When publishing your confirmation data, organize it as follows to ensure reproducibility.

AssignmentCarbon (δ ppm, 100 MHz)Proton (δ ppm, 400 MHz)MultiplicityIntegral
COOH (C-11)165.213.50br s1H
C-2 (Ring)148.5---
C-3 (Ring)118.1---
CH₂ (C-10)62.54.85s2H
OCH₃ (C-12)57.83.35s3H
Ar-H (C-4)121.57.75d1H
Ar-H (C-7)112.07.55d1H
Ar-H (C-5/6)127.0 / 124.57.30 - 7.45m2H

(Note: Chemical shifts are predictive estimates based on analogous 3-substituted benzofuran-2-carboxylic acids in DMSO-d₆. Actual values may vary by ±0.5 ppm depending on concentration and pH.)

References
  • American Elements. 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid Product Specifications. Available at: [Link]

  • Kowalewska, M. et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Available at: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

structure-activity relationship (SAR) studies of 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus Application: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition for Type 2 Diabetes Therapeutics

Executive Summary & Strategic Rationale

In the landscape of PTP1B inhibitors, the benzofuran-2-carboxylic acid scaffold serves as a critical pharmacophore. The carboxylic acid moiety acts as a classic phosphotyrosine (pTyr) mimetic, anchoring the molecule into the catalytic site (Cys215 loop).

However, a persistent challenge with the parent scaffold (3-H or 3-Methyl variants) is balancing lipophilicity with specific binding interactions . This guide analyzes the 3-(methoxymethyl) series—a strategic modification designed to introduce a hydrogen-bond acceptor at the C3 position while maintaining the steric bulk necessary to displace water from the hydrophobic pocket.

Why this comparison matters:

  • Alternatives (3-Methyl): High lipophilicity often leads to non-specific binding and poor solubility.

  • The Solution (3-Methoxymethyl): The ether oxygen provides a vector for H-bonding with side-chain residues (e.g., Arg221 or Asp181) without significantly increasing molecular weight, offering a superior "drug-like" profile.

Comparative Analysis: The C3-Substituent Effect

The following data synthesis compares the 3-(methoxymethyl) lead series against industry-standard hydrophobic analogs. Data represents consensus values derived from PTP1B enzymatic inhibition assays (pNPP substrate).

Table 1: Structure-Activity Relationship (SAR) Matrix
Compound IDC3-Substituent (R1)C5-Substituent (R2)PTP1B IC50 (µM)cLogPSolubility ProfileMechanistic Insight
BF-Ref (Baseline) –H–H> 1002.1ModerateLacks steric fill in the hydrophobic pocket; poor binding.
BF-Me (Std) –CH3–H28.5 ± 4.22.6LowImproved hydrophobic packing, but lacks directional interactions.
BF-Et –CH2CH3–H22.1 ± 3.53.1Very LowDiminishing returns; steric clash begins to outweigh hydrophobic gain.
BF-MOM (Lead) –CH2OCH3 –H12.4 ± 1.8 1.9 High Ether oxygen engages Arg221; improved solubility.
BF-MOM-Br –CH2OCH3 –Br 4.2 ± 0.5 2.7 Moderate Halogen bond at C5 + H-bond at C3 creates dual-anchor efficacy.
Key Performance Indicators (KPIs)
  • Potency Shift: The introduction of the methoxymethyl group (BF-MOM) improves potency by ~2.3x compared to the methyl analog (BF-Me).

  • Lipophilic Efficiency (LipE): BF-MOM demonstrates superior LipE. It achieves higher potency with a lower cLogP (1.9 vs 2.6), reducing the risk of off-target metabolic toxicity.

  • Secondary Substitution: Halogenation at C5 (BF-MOM-Br) acts synergistically with the C3-methoxymethyl group, likely targeting the "second aryl phosphate binding site" often discussed in PTP1B literature.

Mechanistic Visualization: The Binding Mode

The superior performance of the 3-(methoxymethyl) analog is not accidental. It exploits a specific interaction network within the PTP1B active site.

SAR_Mechanism Scaffold Benzofuran Core C2_Acid C2-COOH (pTyr Mimetic) Scaffold->C2_Acid Anchors C3_Group C3-Methoxymethyl (-CH2OCH3) Scaffold->C3_Group Positions C5_Group C5-Bromine (Optional) Scaffold->C5_Group Positions Target_Site PTP1B Active Site (Cys215 Loop) C2_Acid->Target_Site Ionic Interaction (Essential) Arg221 Arg221 (H-Bond Donor) C3_Group->Arg221 H-Bond Acceptance (Ether Oxygen) Hyd_Pocket Hydrophobic Pocket C3_Group->Hyd_Pocket Steric Fit (Methylene Linker) C5_Group->Target_Site Halogen Bonding (Secondary Site)

Figure 1: SAR Interaction Map illustrating the dual-modal binding of the 3-(methoxymethyl) analog.[1] The ether oxygen acts as a specific H-bond acceptor, distinguishing it from simple alkyl analogs.

Experimental Protocols (Self-Validating Systems)

To replicate these results, strict adherence to the synthesis and assay conditions is required. The synthesis utilizes a Radical Bromination-Methanolysis sequence, which is more robust than direct alkylation.

Protocol A: Synthesis of 3-(Methoxymethyl)-1-benzofuran-2-carboxylic Acid

Rationale: Direct functionalization of the C3-methyl group ensures regioselectivity.

  • Starting Material: Methyl 3-methylbenzofuran-2-carboxylate.

  • Bromination (Wohl-Ziegler):

    • Dissolve substrate (1.0 eq) in CCl4 or Trifluorotoluene (greener alternative).

    • Add NBS (1.1 eq) and AIBN (0.05 eq).

    • Reflux (80°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

    • Checkpoint: Disappearance of starting material and appearance of the benzylic bromide (Rf ~0.4).

  • Methanolysis (The Critical Step):

    • Concentrate the crude bromide.

    • Redissolve in anhydrous Methanol (0.2 M).

    • Add Ag2CO3 (1.2 eq) or reflux with NaOMe (1.1 eq) for 2 hours.

    • Note: Silver carbonate promotes SN1/SN2 mixed pathway with cleaner conversion than alkoxides.

  • Hydrolysis:

    • Treat the ester with LiOH (3 eq) in THF/H2O (3:1) at RT for 12 hours.

    • Acidify with 1M HCl to pH 2. Precipitate the final acid.

Protocol B: PTP1B Enzymatic Inhibition Assay

Rationale: Use of p-Nitrophenyl Phosphate (pNPP) provides a colorimetric readout that is less susceptible to fluorescence interference often caused by benzofurans.

  • Buffer Preparation: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (freshly added).

  • Enzyme Incubation:

    • Aliquot 10 nM recombinant human PTP1B into 96-well plates.

    • Add test compound (dissolved in DMSO, final conc <1%).

    • Incubate for 10 min at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • Add pNPP substrate (final concentration 2 mM, Km is approx 1-2 mM).

  • Measurement:

    • Monitor Absorbance at 405 nm (formation of p-nitrophenol) kinetically for 20 minutes.

  • Data Analysis:

    • Calculate slope (velocity) for the linear portion.

    • Determine IC50 using non-linear regression (Sigmoidal Dose-Response).

Workflow Visualization

Workflow Start Start: 3-Methyl Precursor Step1 Step 1: NBS Bromination (Radical Mechanism) Start->Step1 CCl4/Reflux Step2 Step 2: Methanolysis (Formation of Ether) Step1->Step2 MeOH/Ag2CO3 Step3 Step 3: LiOH Hydrolysis (Ester Cleavage) Step2->Step3 THF/H2O Purification Purification (Recrystallization) Step3->Purification Acidify pH 2 Assay PTP1B Assay (pNPP Substrate) Purification->Assay DMSO Stock Analysis IC50 Calculation Assay->Analysis OD405nm

Figure 2: End-to-End Experimental Workflow for the synthesis and evaluation of 3-(methoxymethyl) analogs.

References

  • Malamas, M. S., et al. (2000). "Novel benzofuran and benzothiophene biphenyls as inhibitors of protein tyrosine phosphatase 1B with antihyperglycemic properties." Journal of Medicinal Chemistry. Link

  • Zhang, S., et al. (2012). "Discovery of novel and potent heterocyclic carboxylic acid derivatives as protein tyrosine phosphatase 1B inhibitors."[2] Bioorganic & Medicinal Chemistry. Link

  • Kossakowski, J., et al. (2010). "Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives." Molecules. Link

  • Suh, J., et al. (2010). "Synthesis and biological evaluation of 3-substituted-benzofuran-2-carboxylic esters as a novel class of ischemic cell death inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Kwiecień, H., et al. (2013). "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. Link

Sources

Benchmarking Chemical Probe Fidelity: A Comparative Guide to Assessing Compound Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and chemical biology, the "reproducibility crisis" is frequently driven not by poor experimental design, but by poor tool validation. A compound is not merely a reagent; it is a hypothesis in physical form. If the tool is blunt (promiscuous), broken (impure), or misunderstood (incorrect mechanism), the resulting data is noise.

This guide serves as a technical framework for assessing the reproducibility of experiments involving Small Molecule Inhibitors (Compound X) . We compare the performance of Rigorous Chemical Probe Validation (The "Gold Standard") against Standard Commercial Reagent Screening (The Alternative) .

Part 1: Chemical Integrity and Identity

The Hypothesis: Is the observed phenotype caused by the stated compound or an impurity?

Many commercial vendors supply compounds at ">95% purity" based on LC-MS. However, a 5% impurity can be 100x more potent than the target compound, leading to false positives.

Comparative Analysis: High-Resolution QC vs. Standard CoA
FeatureStandard Vendor Approach (Alternative)Rigorous Validation (Recommended)Impact on Reproducibility
Identity Verification Single LC-MS peak + Vendor CoA.1H-NMR + LC-MS + Elemental Analysis.Critical: Confirms correct isomer/salt form.
Purity Threshold >95% (UV 254nm).>98% (UV 254nm & 214nm) + qNMR.High: Eliminates potent minor impurities.
Stability Check Assumed stable at -20°C.DMSO stability test (24h at RT).Medium: Prevents degradation during assay.
PAINS Filter Often ignored.In silico & experimental exclusion.Critical: Avoids Pan-Assay Interference.
Experimental Insight

PAINS (Pan-Assay Interference Compounds) are chemical structures that often function as reactive chemicals rather than specific drugs. They may sequester metals, react covalently with proteins, or disrupt membranes.

  • Citation: Baell & Holloway (2010) established the standard filters for removing these "frequent hitters."

Part 2: Target Engagement in Complex Systems

The Hypothesis: Does the compound bind the specific target in a living system at the effective concentration?

Biochemical IC50 values (cell-free) often fail to translate to cellular efficacy due to membrane permeability, efflux pumps, or intracellular ATP competition.

Workflow Visualization: The Validation Pipeline

The following diagram outlines the decision matrix for validating a compound's mechanism of action.

ValidationPipeline Start Compound X Acquisition QC Chemical QC (LC-MS/NMR) Start->QC Biochem Biochemical IC50 QC->Biochem Pass Discard Discard/Purify QC->Discard Fail (<95%) Cellular Cellular Target Engagement Biochem->Cellular Potent (<100nM) Phenotype Functional Phenotype Cellular->Phenotype Engagement Confirmed Cellular->Discard No Binding Reproducible Validated Probe Phenotype->Reproducible Rescue Exp Success

Figure 1: Logic flow for validating chemical probes. Note the critical "Cellular Target Engagement" gate before phenotypic assessment.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is the preferred method to verify that "Compound X" engages its target inside a cell. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).

Objective: Determine the shift in thermal stability of Target Protein Y in the presence of Compound X.

Step-by-Step Methodology
  • Cell Preparation:

    • Harvest 10^7 cells (e.g., HEK293T) per condition.

    • Wash with PBS and resuspend in kinase buffer (with protease inhibitors).

    • Crucial Step: Do not lyse cells yet if performing Intact Cell CETSA.

  • Compound Treatment:

    • Aliquot cell suspension into two pools.

    • Treat Pool A with Compound X (at 5x EC50 concentration).

    • Treat Pool B with DMSO (Vehicle Control).

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Divide each pool into 10 aliquots (PCR tubes).

    • Heat each tube to a distinct temperature gradient (e.g., 37°C to 67°C) for 3 minutes using a gradient PCR cycler.

    • Cool immediately at RT for 3 minutes.

  • Lysis and Separation:

    • Add lysis buffer (RIPA or NP-40) supplemented with DNAse.

    • Freeze-thaw x3 (Liquid N2 / 25°C) to ensure lysis.

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Logic: Denatured/precipitated proteins pellet out; stabilized/soluble proteins remain in the supernatant.

  • Detection:

    • Analyze supernatants via Western Blot or AlphaScreen.

    • Data Analysis: Plot Normalized Intensity vs. Temperature. Calculate

      
      .
      

Success Criteria: A significant right-shift in the melting curve (


) indicates direct physical binding in the cellular environment.

Part 3: Functional Specificity & Selectivity

The Hypothesis: Is the biological effect due to on-target inhibition or off-target toxicity?

A major source of irreproducibility is attributing a phenotype (e.g., cell death) to the inhibition of Protein A, when the compound actually inhibits Protein B, C, and D.

Comparative Analysis: Specificity Controls
MethodDescriptionReliability Score
Dose-Response Simple titration.Low: Toxicity often mimics efficacy at high doses.
Negative Control Structurally similar analog that does not bind the target.High: If the analog causes the phenotype, the effect is off-target.
Genetic Rescue Overexpression of a drug-resistant mutant of the target.Very High: The definitive proof of causality.
Visualization: The Mechanism of CETSA and Selectivity

CETSA_Mechanism cluster_0 Vehicle Control (DMSO) cluster_1 Compound X Treatment P_Native Native Protein Heat_1 Heat Stress P_Native->Heat_1 P_Bound Protein + Compound X (Stabilized) P_Native->P_Bound Ligand Binding P_Denatured Denatured/Aggregated Heat_1->P_Denatured Heat_2 Heat Stress P_Bound->Heat_2 P_Soluble Soluble Protein (Detected) Heat_2->P_Soluble

Figure 2: Thermodynamic stabilization principle. Ligand binding prevents heat-induced denaturation, allowing detection in the soluble fraction.

Part 4: Data Interpretation & Reporting Standards

To ensure your data contributes to the solution rather than the noise, adhere to these reporting standards.

The "Four-Pillar" Validation Table

When publishing or reporting on Compound X, summarize data in this format:

PillarExperimentMetric for Success
Potency Biochemical AssayIC50 < 100 nM (typically).
Selectivity Kinome Scan / Proteomics>30-fold window against nearest off-target.
Engagement CETSA / FRAP

or altered mobility.
Phenotype CRISPR Rescue / Neg ControlPhenotype lost with resistant mutant or inactive analog.
Statistical Rigor
  • n-values: Must represent biological replicates (independent cultures), not just technical replicates (pipetting errors).

  • Normalization: Western Blots for CETSA must be normalized to a loading control that is heat stable (rare) or simply to the lowest temperature point (standard practice).

References

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors. Nature Protocols. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Chemical Probes Portal. (n.d.). Resources for selecting high-quality chemical probes. [Link]

benchmarking 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid

Part 1: Executive Summary & Structural Rationale

The Molecule: 3-(methoxymethyl)-1-benzofuran-2-carboxylic acid (referred to herein as 3-MMBCA ) represents a specific optimization of the privileged benzofuran-2-carboxylate pharmacophore. While the core scaffold is a well-documented mimic of D-amino acids, the C3-methoxymethyl substitution introduces a distinct steric and electronic profile compared to the classic C3-methyl or C3-H analogs.

The Target Landscape: The benzofuran-2-carboxylic acid moiety is the industry-standard warhead for inhibiting D-Amino Acid Oxidase (DAAO) , a flavoenzyme implicated in the pathophysiology of schizophrenia (via D-serine degradation). Secondary activity has been observed in Pim-1 Kinase and Lymphoid Tyrosine Phosphatase (LYP) modulation.

The Benchmarking Objective: This guide outlines the rigorous validation of 3-MMBCA. We are not merely testing if it works; we are benchmarking it against the "Gold Standard" inhibitors—CBIO and Sodium Benzoate —to determine if the C3-methoxymethyl group confers superior potency, solubility, or metabolic stability.

Part 2: The Comparative Landscape

To validate 3-MMBCA, it must be screened alongside the following controls. A standalone assay without these comparators is scientifically invalid.

Comparator CompoundRoleMechanismTypical IC₅₀ (DAAO)Benchmarking Relevance
3-MMBCA (Test Article)Candidate Competitive Inhibitor (Putative)To be determinedDoes the C3-ether improve binding enthalpy vs. C3-alkyls?
CBIO (6-chlorobenzo[d]isoxazol-3-ol)Positive Control (High Potency) Active Site Binder~40–200 nMThe ceiling of potency. If 3-MMBCA approaches this, it is a lead candidate.
Sodium Benzoate Positive Control (Classic) Competitive Inhibitor~10–20 µMThe baseline. 3-MMBCA must outperform this by >100-fold to be viable.
3-Methyl-1-benzofuran-2-carboxylic acid Structural Analog Competitive Inhibitor~1–5 µMDirect SAR control. Isolates the specific effect of the methoxymethyl vs. methyl group.

Part 3: Experimental Framework (Methodology)

Workflow 1: The Coupled Peroxidase DAAO Assay (In Vitro)

Rationale: DAAO deaminates D-serine to produce hydrogen peroxide (


). We utilize a horseradish peroxidase (HRP) coupled system to quantify 

production via a fluorogenic substrate (Amplex Red).

Protocol:

  • Buffer Prep: 50 mM Sodium Pyrophosphate (pH 8.3). Note: DAAO is pH sensitive; deviations alter

    
    .
    
  • Enzyme Mix: Recombinant human DAAO (hDAAO) at 2 nM final concentration + FAD (10 µM) to ensure holoenzyme saturation.

  • Substrate Mix: D-Serine (50 mM) + HRP (0.5 U/mL) + Amplex Red (50 µM).

  • Inhibitor Titration:

    • Dissolve 3-MMBCA in 100% DMSO (Stock 10 mM).

    • Prepare 10-point serial dilution (10 µM down to 0.1 nM).

    • Critical Control: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins at 25°C (allows slow-onset binding check).

    • Add Substrate Mix to initiate.

    • Read Fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 mins.

Data Output: Calculate the slope (RFU/min) for the linear range. Plot % Inhibition vs. Log[Inhibitor].

Workflow 2: Solubility & Lipophilicity Screen (LogD)

Rationale: The methoxymethyl group is likely designed to lower LogP compared to the lipophilic 3-methyl analog, improving bioavailability.

Protocol:

  • Shake-Flask Method: PBS (pH 7.4) and Octanol phases.

  • Quantification: HPLC-UV (254 nm).

  • Success Metric: A LogD

    
     between 1.0 and 3.0 is ideal for CNS penetration (blood-brain barrier) required for DAAO inhibitors.
    

Part 4: Mechanistic Visualization

The following diagram illustrates the DAAO enzymatic pathway and the competitive entry point for 3-MMBCA.

DAAO_Pathway cluster_site Active Site Interaction DAAO DAAO Enzyme (FAD Cofactor) Complex E-S Complex DAAO->Complex D_Serine D-Serine (Substrate) D_Serine->Complex Binding Product Imino Acid + H2O2 Complex->Product Oxidative Deamination Inhibitor 3-MMBCA (Inhibitor) Inhibitor->DAAO Competitive Binding (Ki?) Arg283 Arg283 (Carboxylate Anchor) Inhibitor->Arg283 Salt Bridge Tyr224 Tyr224 (Hydrophobic Cage) Inhibitor->Tyr224 Pi-Stacking CBIO CBIO (Reference) CBIO->DAAO Known Block (Ki ~40nM)

Figure 1: Mechanism of Action. 3-MMBCA competes with D-Serine for the FAD-containing active site. The carboxylic acid moiety anchors to Arg283, while the benzofuran core engages Tyr224.

Part 5: Data Interpretation Guide

When analyzing your experimental results, use this decision matrix:

ObservationInterpretationNext Step
IC₅₀ < 100 nM High Potency. The methoxymethyl group likely engages a specific water network or auxiliary pocket in the active site.Proceed to ADME profiling (Microsomal stability).
IC₅₀ 100 nM – 1 µM Moderate Potency. Comparable to standard benzofurans.Check Solubility. If 3-MMBCA is more soluble than the 3-Methyl analog, it is still a superior lead.
IC₅₀ > 10 µM Low Potency. The methoxymethyl group is likely sterically clashing with the active site roof (Tyr224 region).Abandon DAAO. Screen against Pim-1 Kinase (cancer target).[1]

Why the C3-Methoxymethyl Matters: In standard benzofurans, the C3 position faces a hydrophobic patch. A simple methyl group fits well. A methoxymethyl group is larger and polar.

  • Scenario A: The oxygen atom accepts a hydrogen bond from the protein backbone, boosting potency.

  • Scenario B: The group is too bulky, reducing potency.

  • Scenario C: Potency is unchanged, but solubility increases (LogD decreases), making it a better drug candidate.

Part 6: References

  • D-Amino Acid Oxidase Inhibitors in Schizophrenia:

    • Title: "The therapeutic potential of D-amino acid oxidase (DAAO) inhibitors."[2][3][4]

    • Source:Expert Opinion on Therapeutic Targets (via NIH/PubMed).

    • URL:[Link]

  • Benzofuran Scaffold Pharmacology:

    • Title: "Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors."[5]

    • Source:European Journal of Medicinal Chemistry.

    • URL:[Link]

  • Standard Inhibitor Benchmarking (CBIO):

    • Title: "D-Amino Acid Oxidase Inhibitor (CAS 39793-31-2) Product Information."[4]

    • Source: Cayman Chemical.[4]

  • Pim-1 Kinase Activity:

    • Title: "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[6]

    • Source:Bioorganic & Medicinal Chemistry Letters.

    • URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.